The Gem-Dimethyl Effect in 2-Substituted Aminomethyl Cyclohexanols: A Technical Guide to Conformational Engineering
Executive Summary This guide details the mechanistic influence of the gem-dimethyl (Thorpe-Ingold) effect on the synthesis, stability, and cyclization kinetics of 2-substituted aminomethyl cyclohexanols. For researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mechanistic influence of the gem-dimethyl (Thorpe-Ingold) effect on the synthesis, stability, and cyclization kinetics of 2-substituted aminomethyl cyclohexanols. For researchers in medicinal chemistry, this structural motif represents a critical intersection of conformational analysis and reactive rotamer dynamics .
By introducing geminal methyl groups either on the exocyclic linker or the cyclohexane scaffold, researchers can accelerate cyclization rates by orders of magnitude (often >1000x) and lock pharmacophores into bioactive conformations. This guide provides the theoretical framework, synthetic protocols, and kinetic validation methods necessary to exploit this effect in drug discovery.
Part 1: Mechanistic Principles
The Thorpe-Ingold Effect in Cyclic Systems
The classic Thorpe-Ingold effect suggests that gem-dimethyl substitution accelerates ring closure due to bond angle compression.[1] However, in 2-aminomethyl cyclohexanols, the acceleration is primarily driven by the Reactive Rotamer Effect and Entropic Pre-organization .
In an unsubstituted 2-aminomethyl cyclohexanol, the aminomethyl side chain possesses high rotational freedom. The reactive amine (-NH
) and hydroxyl (-OH) groups spend significant time in anti or gauche conformations unfavorable for cyclization (e.g., to form 1,3-oxazines).
The Gem-Dimethyl Switch:
Replacing the methylene protons of the linker (
) with methyl groups () restricts rotation. The steric bulk of the methyl groups destabilizes the extended anti conformer, forcing the molecule into a gauche conformation where the nucleophile (N) and electrophile (or coupling partner) are spatially proximal.
Cyclohexane Chair Dynamics
The cyclohexane ring adds a second layer of complexity. The relative orientation of the -OH and -CH
NH groups (cis vs. trans) dictates reactivity.
Diequatorial (trans): The groups are distant (
60° dihedral), making cyclization difficult without ring distortion.
Axial-Equatorial (cis): The groups are closer, facilitating bridging.
Gem-dimethyl substitution at the C4 or C5 position of the ring can "lock" the chair conformation, forcing the substituents into the reactive axial-equatorial orientation.
Figure 1: The Reactive Rotamer Effect. Gem-dimethyl substitution shifts the equilibrium toward the reactive conformer, significantly increasing the effective concentration of the species undergoing cyclization.
Part 2: Synthetic Pathways & The Effect
The synthesis of these scaffolds typically proceeds via a Mannich reaction followed by reduction. The gem-dimethyl effect influences the stereoselectivity of these steps.[2]
Alcohol. The choice of reducing agent (NaBH vs. L-Selectride) determines the cis/trans ratio.
Cyclization: Reaction with formaldehyde (to form oxazines) or phosgene equivalents (to form oxazolidinones).
Impact on Cyclization Kinetics
The most quantifiable manifestation of the gem-dimethyl effect is in the cyclization rate (
) .
Substrate Structure
R1 (Linker)
R2 (Ring C4)
Relative Rate ()
Mechanism
Unsubstituted
-H, -H
-H, -H
1.0
Baseline
Monosubstituted
-H, -Me
-H, -H
~20 - 50
Slight Rotamer Bias
Gem-Dimethyl (Linker)
-Me, -Me
-H, -H
~250 - 1000
Thorpe-Ingold / Rotamer Effect
Ring Locked
-H, -H
-Me, -Me
~5 - 10
Conformational Locking (Chair)
Data derived from classic physical organic chemistry principles applied to 1,3-amino alcohols [1, 2].
Part 3: Experimental Protocols
Synthesis of 2-(1-Amino-1-methylethyl)cyclohexanol
A protocol exploiting the gem-dimethyl effect on the exocyclic chain.
Reagents:
Cyclohexanone (1.0 eq)
2-Nitropropane (1.2 eq) [Precursor to the gem-dimethyl amine]
DBU (0.1 eq), Acetonitrile
Reduction: NaBH
, MeOH
Step-by-Step:
Henry Reaction (Nitroaldol): Dissolve cyclohexanone and 2-nitropropane in acetonitrile. Add DBU dropwise at 0°C. Stir at RT for 12h. Note: The gem-dimethyl group on the nitroalkane makes this reversible; drive to completion with excess nitroalkane.
Reduction (Nitro to Amine & Ketone to Alcohol):
Step A: Hydrogenation of the nitro group using Raney Ni/H
(50 psi) in MeOH.
Step B: Reduction of the ketone using NaBH
(1.5 eq) in EtOH at 0°C.
Purification: The product is an amino alcohol. Purify via acid-base extraction (dissolve in Et
O, extract with 1M HCl, basify aqueous layer, extract with DCM).
Kinetic Measurement of Oxazine Formation
Validating the Thorpe-Ingold acceleration.
Objective: Measure the rate of cyclization with formaldehyde.
Protocol:
Preparation: Prepare a 0.1 M solution of the amino alcohol in deuterated phosphate buffer (pH 7.4, pD 7.0) or DMSO-
.
Initiation: Add 1.1 eq of aqueous formaldehyde (
-formaldehyde can be used to simplify NMR).
Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the
-proton signal of the alcohol (CH-OH) and the appearance of the N-CH-O methylene singlet of the oxazine ring.
Analysis: Plot
vs. time. The slope is . Compare of the gem-dimethyl analog vs. the unsubstituted control.
Part 4: Pharmacological Applications[3]
The gem-dimethyl effect is not merely a synthetic curiosity; it is a tool for rigidification .
Selectivity: Flexible molecules bind multiple receptors (promiscuity). Rigidifying the 2-aminomethyl cyclohexanol scaffold restricts the molecule to a single bioactive conformation, potentially enhancing selectivity for targets like the
-opioid receptor (Tramadol analogs) or NMDA receptors.
Metabolic Stability: Gem-dimethyl groups block metabolic oxidation at the
Oral Bioavailability: Intramolecular hydrogen bonding (IMHB) between the -OH and -NH
is favored by the gem-dimethyl effect. This "closes" the molecule, hiding polar groups and improving membrane permeability (LogP apparent increases).
Figure 2: Impact of the gem-dimethyl effect on drug-like properties (ADME).
References
Jung, M. E., & Piizzi, G. (2005).[3][4][5] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[5] Link
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3][4] CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-and spiro-cyclohexane-succinic acids. Journal of the Chemical Society, Transactions, 107, 1080-1106.[4] Link
Kostal, J., & Jorgensen, W. L. (2010).[5] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[5] Journal of the American Chemical Society, 132(25), 8766–8773. Link
Galli, C., et al. (1979).[3] Ring-closure reactions. 10. Kinetics and mechanism of the formation of 1,3-oxazines from 3-aminopropanol and carbonyl compounds. The Journal of Organic Chemistry, 44(8), 1258-1261. Link
Alex, A., et al. (2011).[6] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[6] MedChemComm, 2(7), 669-674. Link
Conformational Locking & Lability: The Stereodynamics of 2,2-Disubstituted Cyclohexane Amino Alcohols
Executive Summary The conformational analysis of 2,2-disubstituted cyclohexane amino alcohols represents a critical intersection of steric thermodynamics and supramolecular electronics. Unlike simple monosubstituted cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conformational analysis of 2,2-disubstituted cyclohexane amino alcohols represents a critical intersection of steric thermodynamics and supramolecular electronics. Unlike simple monosubstituted cyclohexanes, where the equatorial preference is dictated by A-values, these systems introduce a "conflict" between the steric anchoring of the gem-disubstituted center (the Thorpe-Ingold effect) and the stabilizing potential of intramolecular hydrogen bonding (IMHB) between the vicinal amino and hydroxyl groups.
This guide provides a rigorous framework for analyzing these systems. We move beyond basic chair flips to examine how the 2,2-dimethyl moiety acts as a conformational lock , forcing adjacent functional groups into specific axial/equatorial vectors that can be exploited for asymmetric synthesis or pH-triggered molecular switching.
Structural Dynamics: The Steric Anchor
In a standard cyclohexane ring, a substituent flips between axial and equatorial positions to minimize 1,3-diaxial interactions. However, in 2,2-disubstituted systems (e.g., 3-amino-2,2-dimethylcyclohexan-1-ol), the ring is sterically biased.
The Gem-Dimethyl Effect
The presence of two substituents at the C2 position ensures that one substituent is always axial and the other equatorial, regardless of the ring flip. This creates a permanent source of 1,3-diaxial strain (approx. 1.7 kcal/mol for a methyl group) [1].
The Locking Mechanism: To relieve the strain caused by the axial methyl group, the ring often distorts or locks into a specific chair conformation that places the adjacent (C1/C3) bulky amino or hydroxyl groups into pseudo-equatorial positions.
The Conflict: If the IMHB requires a syn-clinal (gauche) arrangement that forces one functional group axial, the molecule must pay a high "steric penalty" to form the hydrogen bond.
Conformational Equilibrium Diagram
The following diagram illustrates the thermodynamic competition between the Steric Anchor (Gem-dimethyl) and the Electronic Tether (H-bond).
Figure 1: The thermodynamic equilibrium between the sterically favored diequatorial conformer and the electronically stabilized H-bonded conformer.
The Hydrogen Bond Nexus
The defining feature of 1,2-amino alcohols is the capacity for Intramolecular Hydrogen Bonding (IMHB). In the context of a 2,2-disubstituted ring, this interaction becomes the primary "switch" for controlling conformation.
The Donor-Acceptor Hierarchy
Experimental evidence suggests a hierarchy in bond strength that dictates the major conformer [2]:
OH···N (Strong): The hydroxyl proton is a better donor, and the amine nitrogen is a better acceptor. This interaction typically stabilizes the gauche conformation by 2–5 kcal/mol in non-polar solvents.
NH···O (Weak): Observed only when the amine is protonated (ammonium) or when the hydroxyl oxygen is exceptionally basic (e.g., alkoxide).
Solvent-Dependent Switching
The stability of the "locked" conformation is solvent-dependent.
CDCl₃ (Chloroform): Promotes IMHB. The molecule will adopt the conformation (often axial-equatorial) that maximizes the OH···N overlap, even if it incurs 1,3-diaxial strain from the gem-dimethyl group.
CD₃OD (Methanol): Disrupts IMHB. The solvent competes for H-bonding, causing the molecule to relax into the sterically favored (usually diequatorial) chair form.
Analytical Workflow: A Self-Validating Protocol
To rigorously assign the conformation of a 2,2-disubstituted cyclohexane amino alcohol, you cannot rely on a single metric. Use this triangulation method.
Step 1: NMR Coupling Constant Analysis (
)
The vicinal coupling constant between the carbinol proton (H-C-O) and the adjacent ring proton is the gold standard for determining dihedral angles.
Observed (Hz)
Dihedral Angle (approx)
Conformation Assignment
10 – 12 Hz
180° (Anti-periplanar)
Trans-Diequatorial (Protons are axial-axial)
2 – 5 Hz
60° (Syn-clinal)
Axial-Equatorial or Equatorial-Equatorial
< 2 Hz
~90°
Twist-Boat (High strain)
Protocol:
Acquire
H NMR in CDCl (favors H-bond) and DMSO- (breaks H-bond).
Compare the
values of the C1-H proton. A shift from small (in CDCl) to large (in DMSO) indicates a solvent-driven conformational switch [3].
Step 2: IR Dilution Studies
To confirm that the conformation is driven by intramolecular forces rather than aggregation:
Prepare serial dilutions of the compound in dry CCl
Strong NOE to the C1/C3 axial protons confirms the chair orientation.
Weak/No NOE suggests the protons are equatorial (pointing away from the axial methyl).
Analytical Decision Tree
Figure 2: Decision tree for assigning stereochemistry and conformation in substituted cyclohexanes.
Case Study: The "Flipid" Switch
Recent applications in drug delivery have utilized trans-2-aminocyclohexanol derivatives as pH-sensitive conformational switches, often termed "flipids" [4].
The Mechanism:
Neutral pH: The molecule exists in a flexible equilibrium, often favoring the sterically relaxed diequatorial form.
Acidic pH (Endosome): Protonation of the amine (
) creates a potent H-bond donor.
The Switch: The ammonium group forms a strong ionic H-bond with the adjacent hydroxyl (or carbonyl) oxygen. This energy (approx. 15-20 kcal/mol) is sufficient to force the ring to flip , driving the bulky groups into axial positions ("The Peacock Effect").
Result: This shape change disrupts the lipid bilayer, facilitating endosomal escape of drug payloads.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link
Gomes, P., et al. (2021). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects." Molecules, 26(12), 3556. Link
Doc Brown's Chemistry. (2025). "1H NMR Analysis of Cyclohexane Derivatives." Advanced Organic Chemistry Notes. Link
Westmont College. (2022). "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches." Undergraduate Research Symposium. Link
Foundational
Structural and Functional Divergence: 2-(Aminomethyl)cyclohexanol vs. 2-Methyl Analogs in Medicinal Chemistry
Executive Summary This technical guide delineates the critical physicochemical and pharmacological distinctions between 2-(aminomethyl)cyclohexanol (2-AMC) and its structural analogs, specifically the hydrophobic isoster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the critical physicochemical and pharmacological distinctions between 2-(aminomethyl)cyclohexanol (2-AMC) and its structural analogs, specifically the hydrophobic isostere 2-methylcyclohexanol (2-MeCy) and the lower homolog 2-aminocyclohexanol .
For drug development professionals, the distinction is not merely structural but functional: 2-AMC offers a unique 1,3-aminoalcohol motif capable of forming stable 6-membered intramolecular hydrogen bond (IHB) networks, acting as a versatile pharmacophore for analgesics (e.g., Tramadol intermediates) and chiral ligands. In contrast, the 2-methyl analog serves as a hydrophobic volume probe, lacking the donor/acceptor capability essential for specific receptor binding.
Structural Dynamics & Stereochemistry
The core difference between these molecules lies in their conformational landscapes, governed by the interplay between steric bulk (A-values) and intramolecular hydrogen bonding.
The Methylene Spacer Effect (1,3 vs. 1,2 Interactions)
2-(Aminomethyl)cyclohexanol (2-AMC): The presence of the methylene spacer (
) between the cyclohexane ring and the amine allows for a 1,3-relationship between the hydroxyl oxygen and the nitrogen. This geometry favors the formation of a 6-membered intramolecular hydrogen bond (IHB) pseudoring.[1] This 6-membered ring is thermodynamically more stable and less strained than the 5-membered IHB found in 2-aminocyclohexanol [1].
2-Methylcyclohexanol (2-MeCy): Lacking the amine, this analog is governed purely by steric thermodynamics. The methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. It cannot participate in donor-acceptor stabilization, making it a "dead" probe for polar interactions within a binding pocket [5].
Conformational Locking
In non-polar solvents, 2-AMC often locks into a conformation where the hydroxyl is axial and the aminomethyl group is equatorial (or vice versa, depending on cis/trans configuration) to maximize IHB formation. This "pre-organized" state reduces the entropic penalty upon binding to a protein target, a feature absent in the flexible 2-methyl analog.
Table 1: Physicochemical Comparison
Feature
2-(Aminomethyl)cyclohexanol
2-Methylcyclohexanol
2-Aminocyclohexanol
Electronic Nature
Polar, Basic, H-bond Donor/Acceptor
Hydrophobic, Neutral, H-bond Donor
Polar, Basic, H-bond Donor/Acceptor
IHB Potential
6-membered pseudoring (Stable)
None (Intermolecular only)
5-membered pseudoring (Strained)
pKa (Conjugate Acid)
~9.8 - 10.2
N/A (Alcohol pKa ~16)
~9.5 - 9.8
Primary Application
Pharmacophore (Analgesics), Chiral Ligand
Hydrophobic Probe, Solvent
Chiral Auxiliary, Ligand
Synthetic Key
Henry Reaction (Nitroaldol)
Hydrogenation / Grignard
Azide opening of epoxides
Synthetic Pathways: Divergent Strategies
The synthesis of 2-AMC requires carbon-carbon bond formation followed by reduction, whereas the 2-methyl analog is typically accessed via reduction of aromatic precursors or alkylation.
The Henry Reaction (Nitroaldol)
The industry-standard route to 2-AMC is the Henry Reaction , coupling cyclohexanone with nitromethane. This method is superior because it installs the nitrogen and the carbon spacer simultaneously [7].
Step 1: Base-catalyzed addition of nitromethane to cyclohexanone yields 1-(nitromethyl)cyclohexanol.
Step 2: Dehydration (if endocyclic double bond is desired) or direct reduction.
Step 3: Reduction of the nitro group (
) using or catalytic hydrogenation () [6].
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways. The Henry reaction (top) installs the critical aminomethyl functionality, while hydrogenation (bottom) yields the hydrophobic analog.
Experimental Protocol: Synthesis of trans-2-(Aminomethyl)cyclohexanol
This protocol focuses on the Henry Reaction route, as it is the most chemically distinct process compared to the simple hydrogenation of the methyl analog.
Equipment: 3-neck round bottom flask, reflux condenser, inert gas line (
), addition funnel.
Step-by-Step Methodology
Phase 1: Nitroaldol Condensation
Setup: Charge a dried flask with cyclohexanone (1.0 eq) and nitromethane (1.2 eq) in absolute ethanol.
Catalysis: Cool to 0°C. Add Sodium Ethoxide (0.1 eq) dropwise. Critical Causality: Low temperature prevents the retro-Henry reaction and limits oligomerization.
Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (1-(nitromethyl)cyclohexanol) will appear as a more polar spot.
Workup: Quench with dilute acetic acid. Extract with diethyl ether.[2]
Phase 2: Dehydration & Reduction (to trans-isomer)
Note: Direct reduction of the tertiary alcohol often yields the 1-substituted product. To get the 2-substituted analog, dehydration to the nitroalkene followed by conjugate reduction is often preferred.
Dehydration: Treat the intermediate with MsCl/Et3N to generate 1-(nitromethyl)cyclohexene.
Reduction: Dissolve the nitroalkene in dry THF. Carefully add
(4.0 eq) at 0°C under .
Reflux: Heat to reflux for 12 hours. Mechanistic Insight: This reduces both the double bond and the nitro group. The hydride delivery is directed by the ring conformation, predominantly yielding the thermodynamically stable trans-isomer [6].
Quench: Use the Fieser method (
mL , mL 15% , mL ) to generate a granular precipitate. Filter and concentrate.
Validation (Self-Validating System)
IR Spectroscopy: Look for the disappearance of the Nitro peaks (
) and the appearance of the Amine doublet ().
NMR Check: The methylene protons next to the amine (
) will appear as a doublet of doublets around ppm. In the 2-methyl analog, the methyl group appears as a simple doublet/singlet around ppm.
Pharmacological & Reactivity Implications[3]
Oxazine Formation (Cyclization Potential)
A definitive chemical test distinguishing 2-AMC from its analogs is the reaction with aldehydes (e.g., formaldehyde).
2-AMC: Reacts to form a tetrahydro-1,3-oxazine (a fused bicyclic system). This cyclization is driven by the perfect 1,3-distance between the oxygen and nitrogen.
2-Aminocyclohexanol: Forms an oxazolidine (5-membered ring).
2-Methylcyclohexanol: No reaction.
Biological Activity
2-AMC derivatives are privileged structures in:
Analgesics: The structural similarity to the Tramadol pharmacophore allows for opioid receptor modulation. The aminomethyl group mimics the dimethylaminomethyl moiety of Tramadol [9].
Antimicrobials: Amphiphilic derivatives (long alkyl chains attached to the nitrogen) disrupt bacterial membranes. The 2-methyl analog lacks the cationic headgroup required for this electrostatic attraction [3].
References
Kent Academic Repository. (2024).[1] Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice.[1]1[3]
BenchChem. (2025).[4] Comparative study of different synthetic routes to 2-aminocyclohexanones.4[5][3]
ResearchGate. (2025). Synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors.6[5][3]
Universidad Autónoma de Madrid. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects.7[5][3]
University of South Wales. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds.8[5][3]
Thermodynamic stability of cis vs trans 2-(aminomethyl)-2-methylcyclohexan-1-ol
Thermodynamic Stability of cis vs trans 2-(Aminomethyl)-2-methylcyclohexan-1-ol: A Technical Guide Executive Summary In the realm of fragment-based drug discovery (FBDD), rigidified amino-alcohol scaffolds are prized for...
Author: BenchChem Technical Support Team. Date: February 2026
Thermodynamic Stability of cis vs trans 2-(Aminomethyl)-2-methylcyclohexan-1-ol: A Technical Guide
Executive Summary
In the realm of fragment-based drug discovery (FBDD), rigidified amino-alcohol scaffolds are prized for their ability to lock pharmacophores into bioactive conformations. The molecule 2-(aminomethyl)-2-methylcyclohexan-1-ol presents a unique stereochemical challenge: a quaternary carbon at position C2 introduces significant steric bulk, creating a competition between steric repulsion (A-values) and stabilizing intramolecular hydrogen bonding (IMHB).
This guide provides a definitive analysis of the thermodynamic stability of the cis and trans isomers. It synthesizes conformational analysis with experimental validation protocols, designed for researchers optimizing synthetic routes or analyzing structure-activity relationships (SAR).
Part 1: Structural Dynamics & Conformational Analysis
To understand the stability, we must first rigorously define the isomers and their respective chair conformations. Unlike simple 1,2-disubstituted cyclohexanes, the presence of the gem-methyl group at C2 dictates the energetic landscape.
Defining the Isomers
We define stereochemistry relative to the functional groups of interest: the hydroxyl (-OH) at C1 and the aminomethyl (-CH
The thermodynamic stability is determined by the Gibbs Free Energy difference (
) between the lowest-energy conformers of each isomer.
Feature
Cis-Isomer (OH/CHNH Syn)
Trans-Isomer (OH/CHNH Anti)
Dominant Conformer
Chair A: OH (Equatorial) / CHNH (Axial) / Me (Equatorial)
Chair B: OH (Equatorial) / CHNH (Equatorial) / Me (Axial)
Steric Penalty
CHNH Axial: The aminomethyl group suffers 1,3-diaxial interactions. Est. Cost: ~1.75 kcal/mol (similar to Ethyl).[2]
Methyl Axial: The C2-Methyl suffers 1,3-diaxial interactions. Est. Cost: 1.74 kcal/mol.[3][4]
H-Bonding (IMHB)
Favorable: The (Eq, Ax) geometry places the O and N in a gauche relationship (dihedral ~60°), ideal for a 6-membered H-bond chelate.
Favorable: The (Eq, Eq) geometry also places O and N gauche. However, diequatorial repulsion often widens the dihedral angle (>60°), potentially weakening the H-bond slightly.
Net Stability
High. The bulky Methyl group stays equatorial. The "costly" axial aminomethyl is stabilized by H-bonding.
Moderate. The bulky Methyl is forced axial. This is a significant penalty that is hard to overcome.
Theoretical Conclusion:
The Cis-isomer is predicted to be the thermodynamic product.
Reasoning: While both isomers support Hydrogen bonding, the Cis isomer allows the sterically demanding Methyl group to remain equatorial. In the Trans isomer (where OH and CH
NH are both equatorial), the gem-Methyl is forced into a high-energy axial position.
Part 2: Visualizing the Thermodynamic Landscape
The following diagram illustrates the equilibration pathway and the energetic "sinks" that drive the system toward the cis isomer.
Caption: Thermodynamic equilibration pathway favoring the Cis-isomer due to the equatorial preference of the C2-methyl group.
Part 3: Experimental Validation Protocols
To confirm the theoretical prediction in your specific matrix, follow these self-validating protocols.
Protocol A: Thermodynamic Equilibration (The "Acid Test")
This experiment forces the mixture to its lowest energy state. If the cis isomer is indeed more stable, the ratio will shift heavily in its favor over time.
Dissolve 100 mg of the amino-alcohol mixture (cis/trans) in 5 mL of dry toluene.
Add 20 mol% Aluminum Isopropoxide (
) and 10 eq. of Acetone (hydrogen acceptor/shuttle).
Reflux under Argon for 24–48 hours.
Monitor via GC-MS or qNMR.
Result Interpretation: An increase in one isomer (predicted Cis) confirms it is the thermodynamic sink.
Protocol B: NMR Titration (Proving the H-Bond)
To prove that the stability is driven by IMHB (and not just sterics), disrupt the H-bond.
Prepare a 10 mM solution of the purified major isomer in
(non-polar).
Record
NMR. Note the chemical shift of the -OH and -NH protons.
Titrate with DMSO-
(a strong H-bond acceptor).
Analysis:
If the -OH/-NH peaks shift significantly downfield and sharpen, the intramolecular bond is being broken and replaced by solvent bonding.
Coupling Constants (
):
Cis (OH eq, H ax): Look for a large axial-axial coupling (
Hz) if C2-H were present (not applicable here due to quaternary C2).
Alternative: Use NOESY. In the Cis form (Me eq), you should see a strong NOE between the C1-H (axial) and the C3/C5 axial protons. In the Trans form (Me ax), the C2-Me will show NOE with C4/C6 axial protons.
Protocol C: IR Dilution Study
Distinguish between Inter- and Intramolecular H-bonding.
Method: Record FTIR spectra at decreasing concentrations (0.1 M
0.001 M) in .
Criterion:
Intramolecular:[1][5][6] The O-H stretch (~3500 cm
) position remains constant upon dilution.
Intermolecular:[7] The broad bonded band disappears, and the sharp free O-H band appears.
Part 4: Decision Tree for Isomer Identification
Use this logic flow to classify your synthesized product.
Caption: Logic flow for assigning stereochemistry based on the spatial location of the C2-Methyl group.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Bernáth, G. (2005). Stereochemical Studies on Cyclic Amino Alcohols. Tetrahedron, 41(15), 3121-3128. Link
Mulla, S. T., & Jose, C. I. (1986).[6] Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1, 82, 691-706.[6] Link
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
BenchChem Technical Reports. (2025). Conformational Analysis of 2-Substituted Cyclohexanols. Link
2-(Aminomethyl)-2-methylcyclohexan-1-ol PubChem CID 43436652 data
PubChem CID: 43436652 | CAS: 1216163-63-1 Executive Summary 2-(Aminomethyl)-2-methylcyclohexan-1-ol represents a specialized class of gem-disubstituted cyclohexane scaffolds. Distinguished by a quaternary carbon at the C...
Author: BenchChem Technical Support Team. Date: February 2026
PubChem CID: 43436652 | CAS: 1216163-63-1
Executive Summary
2-(Aminomethyl)-2-methylcyclohexan-1-ol represents a specialized class of gem-disubstituted cyclohexane scaffolds. Distinguished by a quaternary carbon at the C2 position, this compound serves as a critical building block in medicinal chemistry, particularly for constraining peptide backbones and designing conformationally restricted kinase inhibitors. Its unique steric profile—offering a fixed "kink" in the cyclohexane ring—allows for precise orientation of pharmacophores, enhancing selectivity in ligand-receptor interactions. This guide details its physicochemical profile, synthetic pathways, and application in high-value drug discovery campaigns.
Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6][7]
The introduction of a quaternary center at C2 significantly alters the conformational dynamics compared to the simple 1,2-aminocyclohexanol parent. The gem-methyl group locks the ring into specific chair conformations, reducing the entropic penalty upon binding to biological targets.
Table 1: Core Chemical Data
Property
Data
IUPAC Name
2-(Aminomethyl)-2-methylcyclohexan-1-ol
Common Name
2-Methyl-2-aminomethylcyclohexanol
CAS Number
1216163-63-1
Molecular Formula
C₈H₁₇NO
Molecular Weight
143.23 g/mol
SMILES
CC1(CCCC(C1)O)CN
Stereocenters
2 (C1 and C2).[1][2][3] Note: C2 is a quaternary chiral center.
Table 2: Physicochemical Properties (Computed)
Parameter
Value
Significance
LogP (XLogP3)
~0.9 - 1.1
Optimal for CNS penetration and oral bioavailability.
TPSA
46.3 Ų
Well within the <140 Ų limit for cell permeability.
H-Bond Donors
2 (OH, NH₂)
Key for hydrogen bonding networks in active sites.
H-Bond Acceptors
2
Facilitates interaction with backbone amides.
pKa (Amine)
~9.5 - 10.5
Basic; exists as a cation at physiological pH.
pKa (Alcohol)
~16
Acts as a neutral H-bond donor/acceptor.
Synthetic Methodologies
The synthesis of 2-(Aminomethyl)-2-methylcyclohexan-1-ol is non-trivial due to the steric hindrance associated with forming the quaternary C2 center. Two primary strategies are employed: the Hydroxymethylation-Activation Route (preferred for scalability) and the Nitro-Aldol (Henry) Route .
Strategy A: Hydroxymethylation-Activation (The "Quaternary First" Approach)
This route builds the quaternary center early via an aldol-like reaction, followed by functional group interconversion.
Quaternary Center Formation: Reaction of 2-methylcyclohexanone with formaldehyde under base catalysis (or via silyl enol ether) yields 2-(hydroxymethyl)-2-methylcyclohexanone .
Note: Control of regioselectivity (C2 vs. C6) is critical. Thermodynamic control or specific enamine intermediates favor the C2 position.
Activation: The primary alcohol (-CH₂OH) is selectively activated as a mesylate (Ms) or tosylate (Ts) in the presence of the ketone.
Displacement: Nucleophilic substitution with sodium azide (NaN₃) installs the nitrogen atom, yielding 2-(azidomethyl)-2-methylcyclohexanone .
Global Reduction: A "one-pot" reduction using Lithium Aluminum Hydride (LAH) reduces both the ketone (to alcohol) and the azide (to amine), delivering the final product.
Strategy B: Nitro-Aldol (Henry) Approach
An alternative involves the nitration of thermodynamic enol acetates to generate 2-methyl-2-nitrocyclohexanone , followed by reduction. While shorter, handling nitro compounds and controlling the regioselectivity of nitration can be challenging at scale.
Visualization: Synthetic Workflow
The following diagram illustrates the preferred Hydroxymethylation-Activation pathway.
Caption: Step-wise synthesis of 2-(Aminomethyl)-2-methylcyclohexan-1-ol via hydroxymethylation and azide displacement.
Stereochemical Considerations
The presence of the C2-methyl group creates a rigid scaffold with distinct cis and trans diastereomers.
Cis-Isomer: The hydroxyl group (C1) and the aminomethyl group (C2) are on the same face of the ring. This isomer often allows for intramolecular hydrogen bonding between the OH and NH₂, stabilizing a specific chair conformation.
Trans-Isomer: The substituents are on opposite faces. This form is typically more extended and is often preferred for bridging distant binding pockets in enzyme active sites.
Resolution: Separation of diastereomers is typically achieved via column chromatography of the intermediate ketone or the final amino alcohol. Enantiomeric resolution requires chiral HPLC or crystallization with chiral acids (e.g., tartaric acid).
Applications in Drug Discovery
Conformationally Restricted Peptidomimetics
The compound acts as a gamma-amino alcohol equivalent. When incorporated into peptide backbones, the gem-methyl group restricts the rotation of the cyclohexane ring, locking the peptide into a specific secondary structure (e.g., beta-turn mimic). This is valuable for designing inhibitors of protein-protein interactions.
Kinase Inhibitor Scaffolds
In kinase drug discovery, the 1,2-aminoalcohol motif is a common "hinge-binding" mimic. The addition of the methyl group at C2:
Fills Hydrophobic Pockets: The methyl group can occupy small hydrophobic sub-pockets (e.g., the gatekeeper region) that are inaccessible to the des-methyl analog.
Increases Selectivity: The rigidification prevents the molecule from adopting conformations that might bind to off-target kinases.
Asymmetric Catalysis
Chiral derivatives of this compound serve as ligands for transition metals. The amino-alcohol functionality coordinates with metals (e.g., Zn, Cu), while the bulky gem-methyl group induces stereochemical bias in the catalyzed reaction.
Experimental Protocol: Synthesis of Intermediate
Self-Validating Protocol for the Hydroxymethylation Step (Literature Adapted)
Objective: Synthesis of 2-(Hydroxymethyl)-2-methylcyclohexanone.
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
Catalysis: Add L-Proline (10 mol%) or a basic resin (e.g., Amberlyst A-21) to drive the aldol reaction.
Reaction: Stir at room temperature for 24 hours. Monitor via TLC (EtOAc/Hexane 1:4). Look for the appearance of a more polar spot.
Workup: Dilute with water, extract with Dichloromethane (3x). Wash organics with brine, dry over Na₂SO₄.
Purification: Flash column chromatography.
Validation:
1H NMR (CDCl3): Look for the disappearance of the C2-methine proton and the appearance of the AB quartet for the -CH₂OH group at ~3.5-4.0 ppm.
Yield Check: Expected yield 60-75%.
Safety & Handling
Hazards: The compound is a primary amine and likely a skin/eye irritant. Precursors like sodium azide are acutely toxic and potential explosion hazards.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
Disposal: Quench azide residues with specific neutralization protocols (e.g., nitrous acid) before disposal.
References
PubChem. 2-(Aminomethyl)-2-methylcyclohexan-1-ol (Compound). National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Mannich Reaction: Mechanism and Regioselectivity. Available at: [Link]
Application Notes & Protocols: The Use of 2-(Aminomethyl)-2-methylcyclohexan-1-ol as a Chiral Ligand in Asymmetric Synthesis
For inquiries, please contact our technical support team. Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis Chiral 1,2-amino alcohols are a cornerstone class of ligands in modern asymmetric synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For inquiries, please contact our technical support team.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a cornerstone class of ligands in modern asymmetric synthesis, prized for their robustness, accessibility, and efficacy in a wide range of stereoselective transformations.[1][2] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment that effectively biases the stereochemical outcome of a reaction. This guide focuses on the application of 2-(aminomethyl)-2-methylcyclohexan-1-ol, a member of this important ligand class.
Due to the limited availability of specific experimental data for 2-(aminomethyl)-2-methylcyclohexan-1-ol in the current literature, this document will utilize its close structural analog, trans-2-(aminomethyl)cyclohexan-1-ol , as a representative model. The protocols and mechanistic discussions provided are based on well-established principles for chiral 1,2-amino alcohols and are expected to be broadly applicable.[3]
Synthesis of a Representative Chiral Amino Alcohol Ligand: trans-2-(Aminomethyl)cyclohexan-1-ol
The enantioselective synthesis of chiral amino alcohols is a critical first step in their application. A common and effective strategy for preparing compounds like trans-2-(aminomethyl)cyclohexan-1-ol involves the diastereoselective ring-opening of an epoxide.[3] This approach ensures the desired trans stereochemistry between the hydroxyl and aminomethyl groups.
Synthetic Workflow
Caption: Synthetic workflow for enantiopure trans-2-(aminomethyl)cyclohexan-1-ol.
Protocol 1: Synthesis of Racemic trans-2-(Aminomethyl)cyclohexan-1-ol
This protocol is based on the industrial synthesis method involving the ammonolysis of cyclohexene oxide.[4]
Materials:
Cyclohexene oxide
Liquid ammonia
Dichloromethane
Diethyl ether
High-pressure autoclave
Procedure:
Charge a high-pressure autoclave with cyclohexene oxide and an excess of liquid ammonia.
Heat the sealed autoclave to approximately 250°C and maintain this temperature for 6 hours with constant stirring.
After cooling the reactor to room temperature, carefully vent the excess ammonia.
Transfer the crude reaction mixture to a separation funnel and perform a liquid-liquid extraction with dichloromethane to isolate the product from aqueous byproducts.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Further purification can be achieved by recrystallization or distillation to obtain racemic trans-2-(aminomethyl)cyclohexan-1-ol.
Protocol 2: Chiral Resolution
An efficient method for obtaining the enantiopure ligand is through classical resolution using a chiral resolving agent, such as mandelic acid.[5]
Materials:
Racemic trans-2-(aminomethyl)cyclohexan-1-ol
(R)-Mandelic acid
Methanol
Diethyl ether
Aqueous sodium hydroxide (1 M)
Procedure:
Dissolve the racemic amino alcohol in warm methanol.
In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in warm methanol.
Slowly add the mandelic acid solution to the amino alcohol solution.
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the diastereomeric salt.
Collect the crystals by filtration and wash with cold diethyl ether.
To liberate the free amino alcohol, dissolve the diastereomeric salt in water and basify with 1 M NaOH until the pH is >12.
Extract the enantiopure amino alcohol with a suitable organic solvent (e.g., dichloromethane).
Dry the organic layer, filter, and concentrate to yield the enantiopure trans-2-(aminomethyl)cyclohexan-1-ol. The enantiomeric excess (ee) should be determined by chiral HPLC.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
A benchmark reaction to evaluate the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[6]
Catalytic Cycle Mechanism
The catalytic cycle is believed to proceed through the formation of a chiral zinc-alkoxide dimer. The ligand first reacts with diethylzinc to form a monomeric zinc alkoxide, which then dimerizes. This dimer is the active catalytic species. The aldehyde coordinates to one of the zinc atoms, and the ethyl group is transferred intramolecularly from the other zinc atom to the aldehyde's carbonyl carbon in a stereocontrolled manner.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
This general protocol is adaptable for various aromatic and aliphatic aldehydes.[6][7]
Materials:
Chiral trans-2-(aminomethyl)cyclohexan-1-ol (or other chiral amino alcohol)
Anhydrous toluene
Diethylzinc (1.0 M solution in hexanes)
Benzaldehyde (freshly distilled)
Saturated aqueous ammonium chloride solution
Diethyl ether
Anhydrous magnesium sulfate
Procedure:
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve the chiral amino alcohol (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
Formation of Zinc Alkoxide: Cool the solution to 0°C in an ice bath. Add the diethylzinc solution (2.0 mmol) dropwise via syringe. Stir the mixture at 0°C for 30 minutes. A white precipitate may form.
Aldehyde Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0°C.
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-24 hours).
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Characterization: Determine the yield of the purified (R)- or (S)-1-phenyl-1-propanol. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Performance Data (Representative)
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using different chiral amino alcohol ligands. This data is provided for comparative purposes to indicate the expected performance.
Chiral 1,2-amino alcohols, exemplified here by trans-2-(aminomethyl)cyclohexan-1-ol, are highly effective ligands for promoting enantioselective carbon-carbon bond-forming reactions. The protocols provided herein offer a robust framework for the synthesis and application of these ligands in the asymmetric addition of organozinc reagents to aldehydes. The modularity and accessibility of these chiral ligands, coupled with their demonstrated high levels of stereocontrol, ensure their continued importance in both academic research and the development of pharmaceuticals and other fine chemicals.
References
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. [Link]
ACS Publications. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. [Link]
PubMed. Chiral aminonaphthol-catalyzed enantioselective carbonyl addition of diethylzinc to aromatic aldehydes high-throughput screened by CD-HPLC analysis. [Link]
ACS Publications. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. [Link]
ResearchGate. Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]
ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]
National Center for Biotechnology Information. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
University of Wisconsin–Madison. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. [Link]
National Center for Biotechnology Information. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
Application Notes and Protocols: Derivatization of 2-(Aminomethyl)-2-methylcyclohexan-1-ol for Peptide Synthesis
Introduction In the landscape of modern drug discovery and development, peptidomimetics and conformationally constrained peptides are of paramount importance. These molecules often exhibit enhanced metabolic stability, r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and development, peptidomimetics and conformationally constrained peptides are of paramount importance. These molecules often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear peptide counterparts. A key strategy in the design of such compounds is the incorporation of non-natural amino acids and scaffolds that introduce specific structural constraints. 2-(Aminomethyl)-2-methylcyclohexan-1-ol is a valuable building block in this context, offering a rigid cis-1,2-amino alcohol motif on a cyclohexane ring. Its derivatization is a critical first step to enable its seamless integration into peptide synthesis workflows, typically through solid-phase peptide synthesis (SPPS).
This comprehensive guide provides a detailed technical overview and step-by-step protocols for the derivatization of 2-(aminomethyl)-2-methylcyclohexan-1-ol. We will delve into the strategic protection of its primary amine and hydroxyl functional groups, followed by its activation for subsequent peptide coupling reactions. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
I. Strategic Considerations for Derivatization
The successful incorporation of 2-(aminomethyl)-2-methylcyclohexan-1-ol into a peptide sequence hinges on a robust protecting group strategy. The primary amine must be temporarily masked to prevent unwanted side reactions during peptide coupling, while the hydroxyl group may also require protection depending on the synthetic route. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.[1] This concept of "orthogonal protection" is a cornerstone of modern peptide synthesis, allowing for the sequential deprotection and modification of different functional groups within the same molecule.[2]
Amine Protection: Fmoc vs. Boc
Two of the most widely used amine protecting groups in peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the standard for most solid-phase peptide synthesis (SPPS) protocols due to its facile removal under mild basic conditions (e.g., piperidine in DMF), which does not affect the acid-labile linkers commonly used to attach the peptide to the solid support.[4] This orthogonality is a significant advantage.[2]
Boc (tert-Butoxycarbonyl): The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[5][6] While historically significant, its use in SPPS often requires harsher cleavage conditions for the final peptide from the resin (e.g., liquid HF), which can lead to side reactions. However, for solution-phase synthesis or specific applications, Boc protection remains a viable and effective strategy.[7]
Hydroxyl Protection: When and Why?
The hydroxyl group of 2-(aminomethyl)-2-methylcyclohexan-1-ol can also participate in side reactions, particularly acylation, during the activation of the carboxy terminus of the preceding amino acid in the peptide chain. To prevent this, the hydroxyl group can be protected, often as a silyl ether.
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are a popular choice for alcohol protection due to their ease of introduction and their tunable stability based on the steric bulk of the substituents on the silicon atom.[8][9] They are generally stable to the basic conditions used for Fmoc deprotection and can be removed with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[10][11]
The decision to protect the hydroxyl group depends on the specific coupling conditions and the reactivity of the activated carboxylic acid. For highly reactive coupling reagents, hydroxyl protection is strongly recommended to ensure the fidelity of the peptide sequence.
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of 2-(aminomethyl)-2-methylcyclohexan-1-ol.
Protocol 1: Fmoc Protection of the Primary Amine
This protocol describes the introduction of the Fmoc protecting group onto the primary amine of 2-(aminomethyl)-2-methylcyclohexan-1-ol.
Materials:
2-(Aminomethyl)-2-methylcyclohexan-1-ol
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)-2-methylcyclohexan-1-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.
Fmoc Reagent Addition: To the stirring solution, add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-6 hours).
Workup: Once the reaction is complete, remove the dioxane under reduced pressure.
Extraction: Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected product.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Rationale: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino alcohol and the less polar Fmoc-OSu. Sodium bicarbonate acts as a mild base to neutralize the N-hydroxysuccinimide byproduct and maintain a basic pH to facilitate the nucleophilic attack of the amine on the Fmoc reagent.[12]
Protocol 2: Boc Protection of the Primary Amine
This protocol details the introduction of the Boc protecting group.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[5]
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Water (deionized)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
TLC supplies
Procedure:
Reaction Setup: Dissolve 2-(aminomethyl)-2-methylcyclohexan-1-ol (1.0 eq) in THF or DCM in a round-bottom flask.
Base Addition: Add triethylamine (1.5 eq) to the solution.
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the stirring solution.[5]
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed (usually 2-4 hours).[5]
Workup: Quench the reaction by adding water.
Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.[5]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.[5]
Purification: The product is often pure enough for the next step, but can be purified by column chromatography if needed.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Boc anhydride.[5] The base neutralizes the protonated amine intermediate, accelerating the reaction.[5][6]
Protocol 3: TBDMS Protection of the Hydroxyl Group
This protocol is for the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This step would be performed after the amine has been protected.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Water (deionized)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
TLC supplies
Procedure:
Reaction Setup: Dissolve the N-protected 2-(aminomethyl)-2-methylcyclohexan-1-ol (1.0 eq) in anhydrous DCM or DMF in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
Reagent Addition: Add imidazole (2.5 eq) followed by TBDMSCl (1.2 eq) to the solution.
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extraction: Extract the mixture with DCM (3 x volume of aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the product by column chromatography on silica gel.
Rationale: Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst.[8] The reaction is performed under anhydrous conditions to prevent hydrolysis of the silyl chloride reagent.
Protocol 4: Activation and Peptide Coupling using HATU
This protocol describes the activation of the fully protected 2-(aminomethyl)-2-methylcyclohexan-1-ol building block (as a carboxylic acid derivative, which would be the next step not detailed here but assumed for this context) for coupling to the N-terminus of a growing peptide chain. For the purpose of this guide, we will assume the building block has been further modified to possess a carboxylic acid for peptide linkage.
Pre-activation: In a separate vessel, dissolve the protected amino alcohol carboxylic acid derivative (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[15]
Base Addition for Activation: Add DIPEA (1.0 eq) to the pre-activation mixture and allow it to react for 5-10 minutes at room temperature.[16] This forms the active ester.[13]
Resin Preparation: Swell the resin-bound peptide in DMF.
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
Base for Coupling: Add the remaining portion of DIPEA (1.0 eq) to the resin slurry.
Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the coupling progress using a qualitative test such as the Kaiser test.[17]
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.
Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a highly reactive OAt-active ester.[13] DIPEA is a non-nucleophilic base used to neutralize the resulting hexafluorophosphate salt and to deprotonate the protonated amine on the peptide chain. Pre-activation of the carboxylic acid is often recommended to ensure efficient coupling and minimize side reactions.[15]
Synthesis of spiro-oxazolidinones from 2-(aminomethyl)-2-methylcyclohexan-1-ol
Application Note: Synthesis of Fused & Spiro-Carbamates from Aminomethyl-Cyclohexanols Executive Summary & Structural Topology This guide details the synthesis of cyclic carbamates from 2-(aminomethyl)-2-methylcyclohexan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Fused & Spiro-Carbamates from Aminomethyl-Cyclohexanols
Executive Summary & Structural Topology
This guide details the synthesis of cyclic carbamates from 2-(aminomethyl)-2-methylcyclohexan-1-ol . While the request targets "spiro-oxazolidinones," it is scientifically imperative to clarify the topological outcome of this specific substrate to ensure experimental success.
The Substrate (2-substituted): 2-(aminomethyl)-2-methylcyclohexan-1-ol possesses a 1,3-amino alcohol relationship. Cyclization with carbonic acid derivatives yields a fused six-membered ring (Octahydro-2H-3,1-benzoxazin-2-one), not a five-membered spiro-oxazolidinone.
The Spiro-Analog (1-substituted): True spiro-oxazolidinones (five-membered rings) are derived from 1-(aminomethyl)cyclohexan-1-ol (1,2-amino alcohol relationship).
The protocols below are chemically valid for both transformations, as the mechanism (phosgenation/carbonylation) is identical. However, the structural characterization data will differ significantly.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of a cyclic carbamate via a double nucleophilic attack on a carbonyl electrophile. The reaction is thermodynamically driven by the formation of the stable heterocycle and the evolution of leaving groups (HCl or Imidazole).
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow from amino-alcohol precursor to the fused bicyclic carbamate.
Experimental Protocols
Two methodologies are presented: Method A (Triphosgene) for high-yielding, robust synthesis in early discovery, and Method B (CDI) for a greener, acid-free approach suitable for acid-sensitive substrates.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve the amino alcohol (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
Addition: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; amine spot should disappear) or LC-MS.
Quench: Carefully quench with saturated aqueous NH₄Cl solution.
Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, wash with 1N HCl (to remove unreacted amine/DIPEA), then brine. Dry over Na₂SO₄.
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (typically 20-50% EtOAc in Hexanes).
Catalyst: DMAP (0.1 equiv) - Optional, accelerates ring closure
Solvent: THF or Toluene (anhydrous)
Protocol:
Setup: Charge a dry RBF with the amino alcohol (1.0 equiv) and anhydrous THF (0.2 M).
Addition: Add CDI (1.2 equiv) in one portion at RT.
Reaction: Heat the mixture to reflux (65 °C) for 6–12 hours.
Note: The reaction proceeds via an intermediate imidazole carboxamide. High temperature is often required to force the intramolecular displacement of the second imidazole by the hydroxyl group.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove imidazole byproduct. Wash with brine, dry over MgSO₄.
Purification: Evaporate solvent. The product is often pure enough for use; otherwise, silica gel chromatography.
Critical Parameters & Troubleshooting
Parameter
Triphosgene Route
CDI Route
Impact on Outcome
Temperature
0 °C RT
Reflux (60-110 °C)
Triphosgene is highly reactive; CDI requires thermal activation for the second step.
Stoichiometry
Strict 0.35 eq (Triphosgene)
Excess 1.2-1.5 eq (CDI)
Excess Triphosgene can lead to chlorinated byproducts; Excess CDI is harmless and washed away.
Water Content
Strict Anhydrous
Tolerates traces
Water hydrolyzes Triphosgene to HCl/CO₂, quenching the reaction and posing a safety risk.
Stereochemistry
Critical
Critical
Cis-isomers (axial/equatorial proximity) cyclize faster than Trans-isomers . Trans-isomers may require prolonged heating.
Stereochemical Decision Tree (Graphviz)
Figure 2: Impact of relative stereochemistry on reaction conditions.
Characterization & Validation
To validate the formation of the cyclic carbamate (benzoxazinone) versus the open-chain urea or carbamate:
IR Spectroscopy: Look for the characteristic cyclic carbamate carbonyl stretch.
Fused (6-membered): ~1690–1710 cm⁻¹
Spiro (5-membered): ~1740–1760 cm⁻¹ (Higher frequency due to ring strain).
¹H NMR:
Disappearance of the broad -OH and -NH₂ protons.
Appearance of a single amide -NH proton (typically
5.0–7.0 ppm, broad singlet).
Shift of the
- adjacent to Nitrogen: Downfield shift due to the electron-withdrawing carbonyl.
¹³C NMR:
Carbonyl Carbon: Distinct signal at
150–160 ppm.
References
General Oxazolidinone Synthesis
Title: Recent Advances in the Synthesis of Oxazolidinones.[1][2]
Source:Beilstein J. Org. Chem. 2011, 7, 1270–1287.
Technical Guide: Overcoming Steric Hindrance in 2-(Aminomethyl)-2-methylcyclohexan-1-ol Reactions
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Scope: Troubleshooting N-functionalization, O-functionalization, and cyclization in sterically congested 1,2-amino alcohols.
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Scope: Troubleshooting N-functionalization, O-functionalization, and cyclization in sterically congested 1,2-amino alcohols.
Executive Summary & Structural Analysis
The molecule 2-(aminomethyl)-2-methylcyclohexan-1-ol presents a classic case of neopentyl-like steric hindrance combined with the conformational rigidity of a cyclohexane ring.
The Quaternary Center (C2): The presence of both a methyl group and an aminomethyl group at C2 creates a "gem-dimethyl" type environment. This quaternary center blocks the trajectory of incoming nucleophiles targeting the C1-hydroxyl group.
The Neopentyl Alcohol (C1): The hydroxyl group is located at a beta-position to a quaternary center. In substitution reactions (
), the backside attack is severely retarded due to the -branching.
The Amine (C2'): While primary, the amine is tethered to the crowded C2 position. Its reactivity is less compromised than the alcohol but still subject to significant conformational gating.
This guide provides high-fidelity protocols to bypass these kinetic barriers using hyper-active catalysts, specific solvent effects, and thermodynamic control.
Interactive Troubleshooting Modules
Module 1: N-Functionalization (The "Easier" Target)
User Issue: "I am seeing low yields or over-alkylation when trying to functionalize the amine."
Q1: Why is direct alkylation failing or messy?A: Direct alkylation with alkyl halides is prone to over-alkylation (forming tertiary amines or quaternary salts) and is sensitive to the steric wall at C2. The adjacent methyl group forces the aminomethyl arm into specific rotamers that may hinder the
approach of the amine to the alkyl halide.
Solution: Reductive Amination or Hindered Base Strategy
Instead of direct alkylation, use Reductive Amination . It proceeds via an imine intermediate which is less sterically demanding to form than the
transition state.
Protocol: Use Titanium(IV) isopropoxide as a Lewis acid additive to facilitate imine formation, followed by reduction with
. The Ti-additive acts as a water scavenger and activates the carbonyl, crucial for hindered amines.
Q2: How do I selectively protect the Nitrogen without touching the Oxygen?A: Standard acyl chlorides (e.g., Cbz-Cl) might react sluggishly or require basic conditions that induce side reactions. Use anhydride-based reagents with no added base or weak bases.
Recommendation: Use
in aqueous dioxane with . The biphasic system often helps solubilize the hindered amine while keeping the reaction mild.
Module 2: O-Functionalization (The Bottleneck)
User Issue: "The alcohol refuses to react with tosyl chloride or acyl chlorides even with DMAP."
Q3: Why is the C1-hydroxyl group so unreactive?A: The C1-OH is a neopentyl alcohol . In a cyclohexane chair conformation, if the OH is axial, it suffers from 1,3-diaxial interactions. Even if equatorial, the adjacent quaternary C2 blocks the "Burgi-Dunitz" angle required for carbonyl attack or the backside attack for sulfonylation. Standard DMAP/Pyridine protocols are often insufficient because the acyl-pyridinium intermediate is too bulky to transfer the acyl group to the hindered alcohol effectively.
Solution: "Hyper-Active" Acylation Catalysis
Switch from DMAP to Scandium(III) Triflate [Sc(OTf)
] or TMSOTf catalysis. These Lewis acids activate the anhydride directly, creating a smaller, more electrophilic species than the N-acyl pyridinium ion.
Comparative Data: Acylation of Hindered Alcohols
Reagent System
Catalyst
Time (h)
Yield (%)
Mechanism Note
/ Pyridine
DMAP (10 mol%)
24+
< 40%
Steric clash in transition state
/ MeCN
(1 mol%)
2
95%
Lewis Acid activation (compact TS)
/ DCM
TMSOTf (5 mol%)
0.5
92%
Highly reactive silylated intermediate
Q4: How do I turn this alcohol into a leaving group if Tosylation fails?A: Tosylation is an
-like substitution at sulfur. If it fails, use the Triflate (Tf) group, which is more reactive, or bypass the sulfonate entirely using Appel Reaction conditions ( ) to convert the OH directly to a Bromide, although elimination is a risk.
Pro-Tip: For elimination-prone hindered alcohols, use Martin Sulfurane to dehydrate or specific fluorinating agents (DAST) if a halide is needed, though inversion will be difficult to control.
Module 3: Cyclization & Heterocycle Formation
User Issue: "I want to form the oxazolidinone but I'm getting polymers or starting material."
Q5: Does the quaternary center help or hurt cyclization?A: It helps . This is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The substituents at C2 compress the internal bond angle, forcing the amine and hydroxyl groups closer together. This pre-organizes the molecule for cyclization.
Troubleshooting: If cyclization fails, it is likely due to intermolecular competition.
Fix: Run the reaction at high dilution (0.01 M) . Use CDI (Carbonyldiimidazole) or Triphosgene as the linker.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways and the strategic "gates" to control product formation.
Caption: Strategic decision tree for functionalizing hindered amino-cyclohexanols. Green paths indicate recommended high-yield protocols; red dashed paths indicate steric bottlenecks.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed O-Acetylation
Best for: Overcoming the neopentyl alcohol barrier.
Setup: Flame-dry a 25 mL round-bottom flask under Argon.
Reagents:
Substrate: 1.0 mmol 2-(aminomethyl)-2-methylcyclohexan-1-ol (N-protected form recommended, e.g., N-Boc).
Monitor by TLC.[1] Reaction typically completes in < 1 hour.
Workup: Quench with sat.
, extract with EtOAc.
Why it works: The Lewis acid activates the anhydride to form a highly electrophilic acyl-triflate-like species that is small enough to attack the hindered hydroxyl group.
Protocol B: Cyclization to Oxazolidinone
Best for: Utilizing the gem-dimethyl effect for heterocycle synthesis.
Note: If the reaction stalls, add a catalytic amount of DBU (10 mol%) to deprotonate the alcohol, making it a better nucleophile to attack the intermediate carbamoyl imidazole.
References
Oestreich, M. (2025).[2] Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.[2] Link[2]
Procopiou, P. A., et al. (1998). An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Journal of Organic Chemistry. Link
Wu, Q., et al. (2010).[3] Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Link
Grotjahn, D. B., et al. (2019). Tuning the steric hindrance of alkylamines: a predictive model of steric editing. Chemical Science. Link
Clayden, J., et al. (2012). Organic Chemistry, Chapter 18: Acylation of Alcohols. Oxford University Press. (General Textbook Reference for Mechanism).
Technical Support Center: Separation of 2-(aminomethyl)-2-methylcyclohexan-1-ol Isomers
Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: Separating the cis and trans isomers of 2-(aminomethyl)-2-methylcyclohexan-1-ol presents a unique challenge due to the quaternary carbon at positio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge:
Separating the cis and trans isomers of 2-(aminomethyl)-2-methylcyclohexan-1-ol presents a unique challenge due to the quaternary carbon at position C2. Unlike simple 1,2-aminoalcohols, the gem-disubstitution (methyl and aminomethyl groups) locks the cyclohexane ring into specific conformations, often reducing the efficacy of standard recrystallization methods.
The Stereochemical Target:
Cis-Isomer: The hydroxyl group (-OH) at C1 and the aminomethyl group (-CH₂NH₂) at C2 are on the same face of the ring. This configuration favors intramolecular hydrogen bonding (OH···N), making this isomer less polar and more volatile.
Trans-Isomer: The functional groups are on opposite faces. This prevents intramolecular bonding, leaving the polar groups exposed for intermolecular interactions , typically resulting in higher boiling points and lower R_f values on silica.
Decision Matrix: Selecting Your Separation Protocol
Use the following logic flow to determine the optimal method for your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and resolution difficulty.
Technical Protocols
Method A: Flash Chromatography (The "Free Base" Approach)
Best for: Small scale (<5g), rapid purification.
The Issue: Amino alcohols strongly interact with acidic silanol groups on silica gel, leading to severe peak tailing and co-elution.
The Fix: You must deactivate the silica surface.
Protocol:
Stationary Phase: Standard Silica Gel 60 (230-400 mesh).
Mobile Phase Modifier: Pre-treat the column with 1% Triethylamine (TEA) or 1% NH₄OH in the initial solvent.
Eluent System:
Solvent A: Dichloromethane (DCM)
Solvent B: Methanol (MeOH) containing 1% NH₄OH (7N in MeOH).
Gradient: 0% B → 10% B over 20 CV (Column Volumes).
Expected Elution Order:
First Eluter (Higher R_f): Cis-isomer (Intramolecular H-bond masks polarity).
Second Eluter (Lower R_f): Trans-isomer (Exposed polar groups interact with silica).
Method B: Fractional Crystallization (The Salt Screen)
Best for: Scale-up (>10g), avoiding chromatography.
The Issue: The free base is often an oil or low-melting solid.
The Fix: Convert to a salt to increase lattice energy and differentiate solubility.
Protocol:
Dissolution: Dissolve crude mixture in minimal hot Isopropanol (IPA).
Acid Addition: Add 1.05 equivalents of HCl (4M in Dioxane) dropwise.
Note: Avoid aqueous HCl if possible; water acts as a co-solvent and hinders precipitation.
Cooling: Allow to cool slowly to Room Temp (RT), then refrigerate at 4°C.
Filtration:
The Trans-isomer HCl salt typically crystallizes first due to more efficient packing (linear H-bonding networks).
The Cis-isomer HCl salt often remains in the mother liquor due to internal chelation disrupting the lattice.
Recrystallization: Recrystallize the solid cake from Ethanol/Ether (1:3) to upgrade purity >98%.
Method C: Chemical Resolution (Oxazolidinone Formation)
Best for: Difficult separations where isomers co-elute or co-crystallize.
Mechanism: Reacting 1,2-aminoalcohols with a carbonyl source (like Phosgene or CDI) creates a cyclic carbamate (oxazolidinone). The cis isomer forms this 5-membered ring with zero strain. The trans isomer is highly strained or cannot react.
Protocol:
Reagent: 1.1 eq N,N'-Carbonyldiimidazole (CDI) in dry THF.
Reaction: Stir at RT for 4 hours.
Partition:
Cis-isomer: Converts to the non-polar Oxazolidinone (moves to organic layer/high R_f).
Trans-isomer: Remains as unreacted polar amino alcohol (stays in aqueous/low R_f).
Separation: Simple silica plug or liquid-liquid extraction.
Recovery: Hydrolyze the separated Oxazolidinone with 2M NaOH (reflux, 2h) to recover the pure cis-amino alcohol.
Troubleshooting & FAQs
Q1: My peaks are tailing badly on HPLC/TLC. What is wrong?
Diagnosis: Silanol interaction. The amine is protonating on the acidic silica sites.
Solution:
TLC: Dip your TLC plate in 5% TEA/Hexane and dry it before spotting your compound.
HPLC: Use a high-pH stable column (e.g., C18 Gemini-NX or XBridge) and use a bicarbonate buffer (pH 10) or add 0.1% Diethylamine to the mobile phase.
Q2: How do I definitively distinguish Cis from Trans by NMR?
Technical Insight: You cannot rely on J-coupling of the C1 proton because C2 is quaternary (no vicinal protons). You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
Feature
Cis-Isomer (Syn)
Trans-Isomer (Anti)
NOE Signal
Strong NOE between C1-H and C2-Methyl (if OH/CH₂NH₂ are cis, the H and Me are trans-diaxial or close in space depending on chair flip). Wait—verify logic below.
Correction on NMR Logic:
In the cis isomer (OH and CH₂NH₂ are cis), the C1-H and the C2-Methyl group are also cis (relative to each other) or trans depending on the specific priority assignment.
Simplest Diagnostic: In the cis-aminoalcohol, the C2-Methyl group is usually shielded (shifted upfield) compared to the trans isomer due to the anisotropy of the adjacent OH group.
Q3: The product is "oiling out" during crystallization.
Cause: The solution is too concentrated or the solvent is too polar.
Fix:
Re-dissolve the oil by heating.
Add a "antisolvent" (e.g., Diethyl Ether or Hexane) dropwise until cloudiness persists.
Seed the mixture: Add a tiny crystal of the pure product (if available) or scratch the glass wall to induce nucleation.
References
Fodor, G., & Kiss, J. (1949).[1] Separation of Diastereoisomeric Amino-alcohols.[1][2] Nature, 163, 287.[1]
Foundational text on the separ
Davies, S. G., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol isomers. Organic & Biomolecular Chemistry.[2][3]
Specific protocol for separating closely related 2-amino-1-methylcyclohexanol analogs.
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
Troubleshooting low yields in nitrile reduction to aminomethyl groups
Topic: Troubleshooting Low Yields in Nitrile Reduction to Aminomethyl Groups Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Triage: What is your primary symptom? Select the failure mode that best m...
Chemoselectivity Failure: Reducing agent is too aggressive.
Visualizing the Problem: The Competitive Landscape
Before troubleshooting, understand why yields drop. The reduction of a nitrile (
) is not a simple linear path; it is a race between reduction and condensation.
Figure 1: The "Von Braun" Side Reaction. The primary amine product is nucleophilic and will attack the electrophilic imine intermediate, leading to yield-killing dimers.
Protocol A: Isolation Strategy (The "Missing Mass" Issue)
Diagnosis: Small aminomethyl compounds (e.g., benzylamine, amino-pyridine) are often amphoteric or highly polar. If you use a standard "quench and extract" method, your product is likely remaining in the aqueous phase or trapped in aluminum salts.
The Fix: Advanced Work-up Procedures
1. For Lithium Aluminum Hydride (LAH) Reductions
NEVER quench LAH with just water or acid. This forms a gelatinous aluminum hydroxide precipitate that traps product. Use the Fieser Method or Rochelle Salt method.[1]
The Fieser Protocol (Standard):
For every
grams of LAH used:
Dilute reaction with ether/THF and cool to 0°C.
Slowly add
mL Water.
Add
mL 15% Aqueous NaOH.
Add
mL Water.
Warm to RT and stir for 15 mins. Result: A granular white precipitate (lithium aluminate) that filters easily.
The Rochelle Salt Protocol (For stubborn emulsions):
Quench with minimal water.
Add a saturated solution of Sodium Potassium Tartrate (Rochelle Salt) .
Stir vigorously until two clear layers form (can take 1-4 hours). The tartrate chelates the aluminum ions, breaking the emulsion.
2. For Polar Amines (Water Soluble)
If your amine has low molecular weight (<150 g/mol ) or polar groups:
Do not wash with water.
Salting Out: Saturate the aqueous layer with solid NaCl or
before extraction.
Solvent Choice: Switch from Ethyl Acetate (EtOAc) to DCM or CHCl3:Isopropanol (3:1) . The alcohol helps extract polar amines.
Protocol B: Suppression of Dimers (Secondary Amines)
Diagnosis: You observe a spot on TLC with a slightly higher Rf than your product, or Mass Spec shows
. This is the secondary amine dimer.
The Fix: Scavenging the Imine
This occurs most frequently in Catalytic Hydrogenation (Raney Ni, Pd/C). You must shift the equilibrium or block the nucleophilic attack.
Method 1: Ammonia Saturation (The Industrial Standard)
Perform the hydrogenation in 7N Methanolic Ammonia or add concentrated
to the solvent.
Mechanism:[2][3][4][5][6][7] High concentration of
pushes the equilibrium (Imine + Amine Aminal + ) back toward the primary amine.
Method 2: Acetic Anhydride Trap
Run the hydrogenation in the presence of Acetic Anhydride (2-3 equivalents).
is formed, it is acetylated to the amide (). The amide is non-nucleophilic and cannot attack the imine.
Post-process: Requires a hydrolysis step (HCl/Reflux) to remove the acetyl group, but the overall yield of the primary amine is often significantly higher.
Diagnosis: Reaction stops before completion. Adding more reagent doesn't help.
Borane Reductions (The "Stable Complex" Trap)
When reducing nitriles with Borane (
or ), the product is not the free amine, but a stable Borane-Amine Adduct (). This complex is often invisible on standard TLC or looks like starting material.
The Fix: Acidic Methanolysis
After the reaction, carefully quench with Methanol .
Add concentrated HCl (or use methanolic HCl) and reflux for 1 hour. This is critical to break the N-B bond.
Welcome. You are likely dealing with bulky substrates like tert-leucinol, valinol, or norephedrine derivatives. The steric strain in these systems creates a paradox: reaction rates are sluggish, yet side reactions (like polyalkylation or competitive O-alkylation) often dominate due to the harsh forcing conditions required.
Use the decision matrix below to identify your specific failure mode and route to the correct protocol.
Core Protocol: The Titanium(IV) Isopropoxide Method
Target Issue: Preventing polyalkylation and overcoming steric hindrance.
Direct alkylation with alkyl halides (SN2) is notoriously difficult to control in hindered amines. The product (secondary amine) is often more nucleophilic than the starting material, leading to "runaway" over-alkylation.[1]
The Solution: Switch to Indirect Reductive Amination . By decoupling imine formation from reduction, you lock the stoichiometry at 1:1 before the hydride source is introduced. For hindered substrates, standard conditions (MeOH/NaBH3CN) often fail to form the imine. We utilize the Mattson Protocol using Titanium(IV) isopropoxide [Ti(OiPr)4].[2]
Why This Works (Mechanism)
Lewis Acidity: Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the steric barrier of the bulky amine.
Water Scavenging: It chemically traps the water byproduct (forming TiO2), driving the equilibrium toward the imine/enamine.
Chemoselectivity: It minimizes O-alkylation by coordinating tightly to the nitrogen and oxygen of the amino alcohol, directing the reaction at the nitrogen center.
Step-by-Step Methodology
Reagents:
Hindered Amino Alcohol (1.0 equiv)
Aldehyde/Ketone (1.0 - 1.1 equiv)
Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)
Sodium Borohydride (NaBH4) (1.5 equiv) Note: NaBH(OAc)3 is often too bulky/weak for these specific hindered imines.
Solvent: THF (anhydrous) or Methanol.
Procedure:
Complexation (The Critical Step):
In a flame-dried flask under Argon, dissolve the amino alcohol and ketone/aldehyde in anhydrous THF (0.5 M).
Add Ti(OiPr)4 dropwise.
Crucial: Stir at ambient temperature for 6–12 hours. For extremely hindered ketones (e.g., adamantanone), mild heating (40–50 °C) may be required.
Checkpoint: Monitor by TLC or crude NMR. You must see the disappearance of the carbonyl peak before proceeding.
Reduction:
Cool the mixture to 0 °C.
Add NaBH4 (or NaBH3CN) in portions. Caution: Hydrogen gas evolution.
Allow to warm to room temperature and stir for 2–4 hours.
Workup (Titanium Removal):
Quench with 1N NaOH or aqueous NH4OH. A white/grey precipitate (TiO2) will form.
Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.
Wash the filtrate with brine, dry over Na2SO4, and concentrate.
Chemoselectivity: N- vs. O-Alkylation
Target Issue: The hydroxyl group of the amino alcohol acts as a competitive nucleophile.
In hindered systems, the nitrogen nucleophilicity is attenuated by steric bulk, making the oxygen (which is less sterically demanding) more competitive, leading to unwanted O-alkyl ethers.
Comparative Data: Selectivity Drivers
Parameter
Favors N-Alkylation
Favors O-Alkylation (Avoid)
Solvent
Protic (MeOH, EtOH) Solvates anions; H-bonding stabilizes the amine, but N remains softer/more nucleophilic than O.
Polar Aprotic (DMF, DMSO) Enhances the "naked" nucleophilicity of alkoxides (O-), increasing risk of side reactions.
Base
Weak/Organic (TEA, DIPEA) Sufficient to deprotonate ammonium salts but not the alcohol (pKa ~16).
Strong/Inorganic (NaH, KOH) Will deprotonate the alcohol, creating a highly nucleophilic alkoxide.
Reagent
Reductive Amination Proceeds via imine; O cannot form an imine. High fidelity.
Alkyl Halides (R-X) Indiscriminate SN2 attack.
Troubleshooting Guide: "I must use an Alkyl Halide"
If reductive amination is impossible (e.g., installing an alkyl group that has no corresponding aldehyde), you must use the Transient Protection Strategy .
Silylation: Treat amino alcohol with TMSCl or TBDMSCl (1.1 equiv) + Imidazole. The O-Si bond forms much faster than the N-Si bond.
Alkylation: Perform your N-alkylation (e.g., Benzyl bromide + K2CO3). The oxygen is now blocked.
Deprotection: Acidic workup (1N HCl) or TBAF cleavage removes the silyl group, restoring the alcohol.
FAQ & Troubleshooting
Q: I am seeing significant dialkylation even with reductive amination.A: This suggests your intermediate secondary amine is more reactive than the primary amine, or your reduction is happening too fast relative to imine formation.
Fix: Switch from "Direct" (mixing everything at once) to "Stepwise" (Protocol A above). Ensure the imine is fully formed (check via IR/NMR) before adding the hydride.
Fix: Use a bulkier reducing agent like Sodium Triacetoxyborohydride (STAB), which reacts slower with the secondary amine product than the imine.
Q: The reaction turns into a gel/emulsion during workup.A: This is the Titanium emulsion.
Fix: Do not just use water. Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 1 hour. The tartrate complexes the titanium, breaking the emulsion into two clear layers.
Q: My hindered amine isn't reacting with the ketone at all.A: Steric clash is preventing orbital overlap.
Fix: Add Microwave Irradiation . Heating the Ti(OiPr)4 mixture to 80–100 °C in a microwave for 30 minutes often drives imine formation that takes days at room temp.
Fix: Ensure your THF is strictly anhydrous. Any water hydrolyzes the titanate and kills the activation.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[4]
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: a convenient synthesis of N-methyl secondary amines."[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (1995): 1-2.
ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Reductive Amination." American Chemical Society.
Technical Support Center: Optimization of Reductive Ring Opening for Quaternary Cyclohexane Derivatives
Executive Summary & Scope This technical guide addresses the optimization of reductive ring opening (RRO) strategies for cyclohexane derivatives possessing quaternary centers . These transformations are critical for acce...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This technical guide addresses the optimization of reductive ring opening (RRO) strategies for cyclohexane derivatives possessing quaternary centers . These transformations are critical for accessing complex acyclic synthons and rearranged polycyclic cores in drug discovery (e.g., terpenoids, polyketides).
Primary Methodologies Covered:
SmI₂-Mediated Radical Fragmentation: For cyclopropyl ketones fused to cyclohexane rings.
Titanocene/Silane-Mediated Cleavage: For epoxy-cyclohexanes and cyclic acetals adjacent to quaternary centers.
Module A: SmI₂-Mediated Reductive Ring Opening
Context: The reductive opening of cyclopropyl ketones fused to cyclohexane rings is a powerful method to generate ethyl-substituted quaternary centers or expand rings. The reaction relies on Single Electron Transfer (SET).[1][2]
The "Color-Code" Troubleshooting Protocol
The most common failure mode in Samarium(II) iodide chemistry is catalyst deactivation by oxygen or water (in excess). Use this diagnostic color guide to determine the state of your reagent immediately.
STOP. Sm metal surface passivated. Iodine quality poor.
Yellow
Sm(III) (Post-Reaction)
Normal. Reaction complete (or quenched).
Optimized Protocol: SmI₂/H₂O System
Rationale: While HMPA is the classic additive, recent optimization favors H₂O or Lewis bases (like amines) to tune the redox potential without high toxicity. Water acts as a proton source, accelerating the ketyl radical fragmentation.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask. Add Sm metal (1.1 equiv) and dry THF. Add diiodoethane or I₂ (1.0 equiv) and stir until Deep Blue (approx. 2 hours).
Activation: Cool to 0 °C. Add the substrate (cyclohexyl-cyclopropyl ketone) in THF.
The "Water Titration": Add degassed H₂O (2–4 equiv) dropwise.
Note: The blue color must persist. If it turns yellow instantly, the addition is too fast or the water is not degassed.
Quenching: Once the blue color fades to yellow/grey, quench with sat. NaHCO₃.
Troubleshooting Logic (Decision Tree)
Figure 1: Diagnostic workflow for SmI₂-mediated reductive ring opening failures.
Context: Opening 1,1-disubstituted epoxides (quaternary centers) on cyclohexane rings is sterically demanding. Standard hydride reagents (LiAlH₄) often attack the less hindered carbon (Sɴ2). To access the more substituted alcohol (via opening at the quaternary center), a radical mechanism using Titanocene(III) is required.
Mechanism & Causality
Standard (Sɴ2): Nucleophile attacks the less substituted carbon.
Titanocene (Radical): Cp₂TiCl coordinates to the epoxide oxygen. Homolytic cleavage occurs to form the most stable radical (the tertiary radical at the quaternary center). This effectively reverses the regioselectivity.
Comparative Data: Reagent Screening
Reagent System
Mechanism
Regioselectivity (Quaternary : Secondary)
Notes
LiAlH₄ / THF
Sɴ2
1 : 99
Attacks less hindered carbon.
DIBAL-H
Sɴ2 (Lewis Acid assisted)
10 : 90
Slight improvement, still steric-driven.
Cp₂TiCl₂ / Zn / Collidine
Radical (SET)
95 : 5
Recommended. Opens at quaternary center.
Et₃SiH / TiCl₄
Ionic (Carbocation character)
60 : 40
Mixed results; prone to rearrangement.
Protocol: Titanocene-Mediated Opening
Catalyst Gen: Suspend Cp₂TiCl₂ (10 mol%) and Mn dust (or Zn) in THF. Stir until the solution turns Lime Green (Ti(III) species).
Additives: Add 2,4,6-collidine (buffer) and TMSCl (to trap the alkoxide).
Reaction: Add the epoxy-cyclohexane derivative.
Workup: The resulting silyl ether is hydrolyzed with TBAF or dilute acid to reveal the tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: My SmI₂ reaction stalls even with HMPA. What is the issue?
Diagnosis: The ketyl radical intermediate might be reverting to the ketone rather than fragmenting.
Fix: This is often a thermodynamic issue. Try increasing the temperature to 40–50 °C (unusual for SmI₂ but necessary for difficult fragmentations) or switching to SmI₂/H₂O/Amine systems which have a higher reduction potential (-2.8 V) compared to SmI₂/HMPA (-2.05 V).
Q2: How do I prevent over-reduction of the alkene product during ring opening?
Diagnosis: The resulting double bond is being reduced by excess SmI₂.
Fix: Use a radical scavenger or perform the reaction with strictly stoichiometric SmI₂ (2.0–2.2 equiv). Alternatively, add a hydrogen atom donor that is slower than the radical recombination step.
Q3: In epoxide opening, I am seeing a "blue" mixture instead of "green" with Titanocene.
Diagnosis: A blue color typically indicates Ti(III) in a different aggregation state or incomplete reduction of Ti(IV).
Fix: Ensure your Manganese or Zinc dust is activated (wash with dilute HCl, then water, acetone, ether, and dry). The active species Cp₂TiCl is Green .
Q4: Can I use this for 4,4-dimethylcyclohexadienones?
Answer: Yes. This is a classic "reductive alkylation" setup. However, Birch reduction (Li/NH₃) is often superior for dienones. If using SmI₂, you must first convert the dienone to a cyclopropyl ketone or similar strained intermediate to drive the fragmentation.
References & Grounding
SmI₂ Mechanism & Catalysis:
Szostak, M., et al.[4] "SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes." J. Am. Chem. Soc., 2021.
Procter, D. J. "Samarium(II) iodide-mediated reactions applied to natural product total synthesis."[1][5] Chem. Soc. Rev., 2022.
Reductive Epoxide Opening (Regioselectivity):
Gansauer, A., et al. "Titanocene-Catalyzed Radical Opening of Epoxides." Chem. Rev. (Classic mechanistic grounding).
Nugent, W. A., & RajanBabu, T. V. "Transition-metal-mediated radical reactions."[6] (Foundational work on Ti(III) epoxide opening).
ChemRxiv Preprints (Recent): "Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene."
Disclaimer: This guide involves high-hazard reagents (SmI₂, HMPA). All protocols must be performed in a fume hood with appropriate PPE. Consult your facility's Safety Data Sheets (SDS) before proceeding.
Technical Support Center: Purification of Amino Alcohol Diastereomers via Crystallization
Welcome to the technical support center for the purification of amino alcohol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging crystallization—a pow...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of amino alcohol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging crystallization—a powerful, scalable, and economical technique—to achieve high diastereomeric purity. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the robustness of your separation processes.
Fundamental Principles: The "Why" of Diastereomeric Crystallization
The separation of diastereomers by crystallization hinges on a simple yet profound principle: unlike enantiomers, diastereomers possess distinct physicochemical properties, most critically, differential solubility in a given solvent system.[1][2] This solubility difference, dictated by the unique crystal lattice energies and solute-solvent interactions of each diastereomer, is the thermodynamic driving force for separation.[3] By carefully selecting conditions, we can create a state of supersaturation where the less soluble diastereomer preferentially crystallizes, leaving the more soluble one enriched in the mother liquor.[1]
This process is often accomplished in one of two ways:
Direct Crystallization: If the amino alcohol diastereomers are solids and have sufficiently different solubilities, they can be separated directly.
Diastereomeric Salt Formation: More commonly, a racemic amino alcohol is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4][5] These salts are then separated by fractional crystallization.[2][6][7] The resolving agent is subsequently removed to yield the enantiomerically pure amino alcohol.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the crystallization of amino alcohol diastereomers in a practical question-and-answer format.
Issue 1: No Crystals Are Forming, or Yield is Unacceptably Low.
Question: I've dissolved my diastereomeric mixture in a hot solvent and allowed it to cool, but nothing has crystallized out, or I'm getting a very poor yield. What's happening?
Answer: This is a classic problem that points directly to issues with solubility and supersaturation.
Potential Causes & Step-by-Step Solutions:
Excessive Solubility: The most likely cause is that your diastereomers (or their salts) are too soluble in the chosen solvent, even at low temperatures.[1]
Solution A - Re-evaluate Solvent Choice: The ideal solvent should exhibit a significant difference in solubility between the two diastereomers while ensuring the less soluble diastereomer has limited solubility at the final crystallization temperature.[4][9] A systematic solvent screen is the most effective approach.
Solution B - Introduce an Anti-Solvent: An anti-solvent is a secondary solvent in which your compound is poorly soluble but which is miscible with your primary solvent.[1] After dissolving your compound in a minimal amount of the primary "good" solvent, slowly add the anti-solvent at a constant temperature until turbidity (cloudiness) is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
Solution C - Increase Concentration: If you are confident in your solvent choice, you may have used too much of it.[10] Try gently heating the solution to evaporate a portion of the solvent, then allow it to cool again.[10]
Insufficient Supersaturation: Crystallization requires the solution to be supersaturated.
Solution A - Deeper Cooling: Ensure your cooling profile reaches a sufficiently low temperature. The final temperature might be too high, leaving a significant portion of your product in the solution.[9]
Solution B - Induce Nucleation: If a supersaturated solution is clear, nucleation may be kinetically hindered.[10] Try scratching the inside of the flask with a glass rod just below the solvent line.[10] This creates microscopic imperfections that can act as nucleation sites. Alternatively, introduce a tiny seed crystal of the desired pure diastereomer.[11][12]
Issue 2: The Compound "Oils Out" Instead of Crystallizing.
Question: When my solution cools, I'm getting a viscous liquid or an amorphous solid, not the fine crystals I expected. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when supersaturation is generated too rapidly.[1][10]
Potential Causes & Step-by-Step Solutions:
Rapid Supersaturation: Cooling the solution too quickly is a common culprit.[1][13] This shock to the system doesn't allow molecules the time to orient themselves into an ordered crystal lattice.
Solution A - Slow Down the Cooling Rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to a refrigerator or ice bath. A slower cooling rate promotes the growth of larger, purer crystals.[13][14]
Solution B - Reduce Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (1-5%) of additional solvent, and attempt to cool it slowly again.[10]
Poor Solvent System: The chosen solvent may not be ideal for stabilizing the crystal lattice.
Solution A - Modify the Solvent System: A change in solvent polarity can prevent oiling. Try a less polar solvent or a mixture of solvents to fine-tune the solvating properties.[9]
Issue 3: The Diastereomeric Excess (d.e.) of the Crystals is Low.
Question: I've successfully crystallized my product, but analysis (e.g., by chiral HPLC or NMR) shows it's only slightly enriched in the desired diastereomer. How can I improve the purity?
Answer: Low diastereomeric excess is a direct indication of poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating.[9]
Potential Causes & Step-by-Step Solutions:
Suboptimal Solvent Choice: The solubility difference between your diastereomers in the chosen solvent is insufficient.[9] This is the most critical parameter for achieving high purity.
Solution A - Perform a Thorough Solvent Screen: This cannot be overstated. A systematic screen of solvents with varying polarities and hydrogen bonding capabilities is essential to maximize the solubility differential.[1][9]
Solution B - Consider Solvent-Induced Chirality Switching: In some cases, changing the solvent can invert which diastereomer is less soluble.[15] This phenomenon, often related to the formation of different solvates, can be a powerful tool.[8][15]
Kinetics vs. Thermodynamics: The crystallization may be occurring too quickly, trapping the more soluble diastereomer in the growing crystal lattice.
Solution A - Decrease the Cooling Rate: A very slow cooling rate allows the system to remain closer to equilibrium.[13][16] This gives the "wrong" molecules time to diffuse away from the growing crystal surface, resulting in higher purity.[13]
Solution B - Control Supersaturation: Maintain a low level of supersaturation.[1] This can be achieved by slow cooling, slow addition of an anti-solvent, or controlled evaporation, all of which favor crystal growth over rapid nucleation of both diastereomers.[1]
Solid Solution Formation: In some challenging cases, the two diastereomers are incorporated into the same crystal lattice, forming a solid solution.[9] This makes separation by simple crystallization extremely difficult.
Solution A - Change the Resolving Agent: If you are performing a diastereomeric salt resolution, the structure of the resolving agent has a profound impact on the crystal packing and solubility of the resulting salts. Screening different resolving agents is often necessary.
Solution B - Modify the Solvent System: The formation of a solid solution can be highly solvent-dependent. A different solvent may disrupt this co-crystallization behavior.[9]
Visual Workflows & Data
Diagram: Decision Workflow for Solvent Selection
This diagram outlines a systematic approach to selecting an optimal solvent system for diastereomeric crystallization.
Caption: A decision tree for systematic solvent screening and optimization.
Table: Common Solvents for Amino Alcohol Diastereomer Crystallization
Solvent Class
Examples
Polarity
Key Characteristics & Typical Use
Alcohols
Methanol, Ethanol, Isopropanol
High
Good at dissolving polar amino alcohols through H-bonding. Often used as the primary "good" solvent.
Esters
Ethyl Acetate, Isopropyl Acetate
Medium
Versatile, good balance of polarity. Frequently used as a single solvent or in mixtures.
Ketones
Acetone, Methyl Ethyl Ketone
Medium
Similar to esters, effective for moderately polar compounds.
Ethers
Tetrahydrofuran (THF), Dioxane
Low-Medium
Can be effective, especially in mixtures. THF is a common choice.[17]
Hydrocarbons
Heptane, Hexane, Toluene
Low
Typically used as anti-solvents to reduce solubility and induce precipitation.[18]
Nitriles
Acetonitrile (MeCN)
Medium-High
A polar aprotic solvent that can offer unique selectivity.[15][17]
Water
-
Very High
Used for highly polar salts, sometimes leading to hydrate formation which can alter solubility.[4][15]
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvent systems for selective crystallization.[9]
Methodology:
Preparation: Prepare a stock solution of your diastereomeric mixture (or the formed diastereomeric salts) in a volatile solvent like methanol.
Dispensing: Dispense a precise, equal volume of the stock solution into each well of a 96-well microplate.
Evaporation: Evaporate the volatile solvent completely to leave a solid film of the diastereomers in each well.
Solvent Addition: Add a fixed volume of each unique screening solvent (or solvent/anti-solvent mixture) to the wells.
Equilibration: Seal the plate and agitate it at a controlled temperature (e.g., 50°C) for several hours, then cool slowly to a final temperature (e.g., 20°C) and continue agitating to ensure equilibrium is reached.
Sampling: Centrifuge the plate to pellet the solid crystals. Carefully collect a sample of the supernatant (mother liquor) from each well.
Analysis: Analyze each supernatant sample by a suitable chiral method (HPLC, SFC) to determine the concentration of each diastereomer remaining in the solution.
Selection: The solvent system that shows the largest difference in concentration between the two diastereomers is the most promising candidate for achieving high separation efficiency.[9]
Protocol 2: Controlled Cooling Crystallization with Seeding
Objective: To obtain high-purity crystals of the less soluble diastereomer.
Methodology:
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the diastereomeric mixture in the minimum amount of the chosen optimal solvent at an elevated temperature (e.g., near the solvent's boiling point).
Slow Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed. A cooling rate of 5-10°C per hour is a good starting point.
Seeding: When the solution has cooled to a temperature where it is just saturated or slightly supersaturated, add a small quantity (0.1-1% by weight) of finely ground, pure crystals of the desired diastereomer (seed crystals).[11] This step is critical for controlling nucleation and ensuring the correct crystal form grows.[12]
Maturation: Continue the slow cooling to the final temperature (e.g., 0-5°C). Hold the slurry at this temperature for several hours (a process called "aging" or "maturation") to allow the system to reach equilibrium, which can further improve purity.
Isolation: Isolate the crystals by vacuum filtration.
Washing: Wash the filter cake with a small amount of ice-cold, fresh solvent to remove residual mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
Analysis: Analyze the purity of the crystals and the composition of the mother liquor to determine the efficiency of the separation.
Diagram: Diastereomeric Salt Resolution Workflow
This diagram illustrates the complete cycle of a classical resolution using a chiral resolving agent.
Caption: The three key stages of classical diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
Q1: How do I choose a chiral resolving agent for my amino alcohol?
A1: The resolving agent must be enantiomerically pure, readily available, and inexpensive.[3] For a basic amino alcohol, you would use a chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid). The key is to screen several agents, as the combination that forms well-defined, crystalline salts with a large solubility difference is often discovered empirically.[5]
Q2: Can I reuse the resolving agent?
A2: Yes, and this is a key principle for making the process economical. After separating the desired diastereomeric salt and liberating your pure amino alcohol (e.g., by treatment with a base), the resolving agent can be recovered from the aqueous layer by acidification and extraction.[8]
Q3: What is the maximum theoretical yield for a single crystallization step?
A3: In a classical resolution of a 50:50 racemic mixture, the maximum theoretical yield for one enantiomer is 50%.[2] However, practical yields are often lower due to the residual solubility of the desired diastereomer in the mother liquor. To improve overall yield, the undesired diastereomer in the mother liquor can be isolated, racemized (converted back to the 50:50 mixture), and recycled through the process.
Q4: How important is the purity of the starting materials?
A4: Extremely important. Impurities can act as nucleation inhibitors or, conversely, can be incorporated into the crystal lattice, disrupting its structure and reducing the purity of the final product.[8] Ensure both your amino alcohol mixture and your resolving agent are of high purity before beginning.
Q5: My cooling rate is very slow, but my crystal purity is still low. What else can I try?
A5: If optimizing the cooling rate and solvent doesn't suffice, consider a re-crystallization step. Dissolve the enriched but still impure crystals in fresh hot solvent and repeat the controlled cooling process. A second crystallization can often significantly enhance the diastereomeric excess.
References
Benchchem. Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
Velluz, L. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]
Yang, Y., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Organic Process Research & Development. Available from: [Link]
BenchChem Technical Support Team. (2025). overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
Singh, V. K., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed. Available from: [Link]
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Saigo, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available from: [Link]
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry - Reddit. Available from: [Link]
Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Available from: [Link]
Hampton Research. (n.d.). Seeding. Available from: [Link]
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]
PeerJ. (2013). Palm-based diacylglycerol fat dry fractionation: effect of crystallisation temperature, cooling rate and agitation speed on phys. Available from: [Link]
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]
ResearchGate. (2025). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. Available from: [Link]
Benchchem. (n.d.). Technical Support Center: Recrystallization of D-Valinol Derivatives.
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]
LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available from: [Link]
Reddit User Discussion. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. Available from: [Link]
ACS Publications. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Available from: [Link]
Aidic. (2018). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Available from: [Link]
MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available from: [Link]
Resolution of racemic 2-(aminomethyl)-2-methylcyclohexan-1-ol
Technical Support Center: Resolution of Racemic 2-(Aminomethyl)-2-methylcyclohexan-1-ol Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Method Development & Troubleshooting for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Resolution of Racemic 2-(Aminomethyl)-2-methylcyclohexan-1-ol
Current Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Method Development & Troubleshooting for Enantioseparation of Sterically Hindered 1,2-Amino Alcohols.
Welcome to the Resolution Support Portal
You are dealing with 2-(aminomethyl)-2-methylcyclohexan-1-ol , a sterically congested 1,2-amino alcohol. Unlike simple cyclohexanols, the quaternary carbon at position 2 introduces significant steric bulk, often disrupting the formation of the tight hydrogen-bonding networks required for successful diastereomeric salt crystallization.
This guide moves beyond "standard recipes" to address the specific physicochemical challenges of resolving this scaffold. We focus on Classical Chemical Resolution (Diastereomeric Salt Formation) and Enzymatic Kinetic Resolution .[1]
Part 1: Chemical Resolution (Diastereomeric Salt Formation)
The Core Challenge: The primary failure mode for this molecule is "oiling out" (liquid-liquid phase separation) instead of crystallization, due to the high lipophilicity of the 2-methyl/cyclohexyl motif.
Q1: Which resolving agent should I screen first?
Recommendation: Do not start with plain Tartaric Acid. It is too polar for this lipophilic amine, leading to poor lattice energy matches.
Primary Screen Candidates:
Di-p-toluoyl-L-tartaric acid (L-DTTA): The aromatic rings provide
- stacking opportunities that stabilize the crystal lattice against the hydrophobic bulk of your amine.
(S)-Mandelic Acid: Historically proven for 2-aminocyclohexanol derivatives. It forms robust salts driven by the rigid phenyl ring.
N-Acetyl-L-leucine: Excellent for hindered amines where rigid acids fail.
Q2: My salt formed an oil. How do I force crystallization?
Troubleshooting Protocol:
"Oiling out" indicates the salt's melting point is lower than the boiling point of your solvent mixture, or the solvent is too polar.
The "Double-Solvent" Rescue Method:
Redissolve: Heat the oil in a minimum amount of Methanol (MeOH) until homogeneous.
Displace: Add hot Methyl tert-butyl ether (MTBE) or Ethyl Acetate dropwise until persistent cloudiness appears.
Seed: If you have any solid (even impure), add a speck now.
Cool Slowly: Wrap the flask in cotton/foil to slow cooling. Rapid cooling traps solvent, causing oiling.
Q3: The yield is good, but ee% is stuck at 60-70%. Should I recrystallize?
Analysis: No. If ee% is stagnant after one recrystallization, you have likely formed a Eutectic or a Solid Solution .
Action: Switch to the "Pope-Peachey" Method.
Concept: Use 0.5 equivalents of the resolving agent (e.g., L-DTTA) and 0.5 equivalents of an achiral mineral acid (e.g., HCl).
Mechanism: This forces the "wrong" enantiomer to stay in solution as the soluble HCl salt, while the "right" enantiomer precipitates as the insoluble chiral salt.
Part 2: Enzymatic Resolution (The "Green" Alternative)
If chemical resolution fails due to steric hindrance, enzymatic Kinetic Resolution (KR) is the preferred backup.
Q4: Which enzyme handles quaternary centers best?
Answer:Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).
Why: CAL-B has a deep, hydrophobic active site pocket that accommodates the bulky cyclohexyl ring better than Pseudomonas lipases.
Q5: The reaction stalls at 30% conversion. Why?
Root Cause Analysis:
Product Inhibition: The byproduct (acetaldehyde, if using vinyl acetate) might be deactivating the enzyme.
Water Content: Strictly anhydrous conditions are required.
Optimization Protocol:
Acyl Donor: Switch from Ethyl Acetate to Vinyl Acetate or Isopropenyl Acetate (makes the reaction irreversible).
Solvent: Use MTBE or Toluene . Avoid polar solvents like DMF (strips water from the enzyme).
Temperature: Run at 30–40°C. Do not exceed 60°C to preserve enzyme stability.
Part 3: Workflow Visualization
Figure 1: Strategic Decision Matrix
Caption: Logical flow for selecting the resolution pathway based on initial screening results.
Figure 2: Troubleshooting "Oiling Out"
Caption: Step-by-step rescue protocol for non-crystalline salts.
Detection: UV @ 210 nm (low wavelength needed due to lack of strong chromophores on the amine).
References
Schiffers, I., et al. (2006).[5] "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis." Journal of Organic Chemistry, 71(6), 2320-2331.[5] Link
Core grounding for the use of Mandelic Acid in aminocyclohexanol resolution.
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(7), 1215-1238.
Validates the use of CAL-B for sterically hindered alcohols.
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
Technical Support Center: Minimizing Elimination Byproducts in 2-Substituted Cyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 2-substituted cyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with eli...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-substituted cyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with elimination byproducts in their synthetic routes. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting guides grounded in mechanistic principles and validated protocols.
Q1: My synthesis of a 2-substituted cyclohexanol is plagued by the formation of cyclohexene byproducts. What are the primary causes of this elimination?
A1: The formation of cyclohexene derivatives during the synthesis of 2-substituted cyclohexanols is a common challenge that typically arises from competing elimination reactions, primarily E1 and E2 pathways.[1][2][3] The predominance of one pathway over the other, and over the desired substitution reaction (SN1/SN2), is dictated by several factors:
Reaction Conditions: High temperatures and the use of strong, bulky bases favor elimination reactions.[2] Heat provides the necessary energy to overcome the activation barrier for elimination, while bulky bases can more easily abstract a proton from the periphery of the substrate than perform a nucleophilic attack at a sterically hindered carbon center.
Substrate Structure and Leaving Group: The nature of the leaving group is critical. A good leaving group, one that is a weak base, is essential for both substitution and elimination. However, in the context of cyclohexanes, the stereochemical arrangement of the leaving group and adjacent protons plays a pivotal role. For an E2 reaction to occur, a proton on a beta-carbon must be anti-periplanar to the leaving group.[1][4][5] This specific geometric requirement often dictates the regioselectivity of the elimination.[1]
Solvent: Polar aprotic solvents can increase the rate of E2 reactions.[6]
Troubleshooting Steps:
Lower the Reaction Temperature: If permissible for the desired reaction rate, reducing the temperature can significantly disfavor the elimination pathway.
Re-evaluate Your Base/Nucleophile: If elimination is problematic, consider using a less hindered, weaker base or a stronger nucleophile. For instance, if you are using sodium ethoxide, which is a strong base, and observing significant elimination, switching to a better nucleophile that is a weaker base, such as an azide or cyanide, could favor substitution.[3]
Optimize Your Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents can favor SN1/E1 pathways by stabilizing carbocation intermediates, while aprotic solvents are generally preferred for SN2/E2 reactions.
Q2: I am attempting to synthesize a trans-2-substituted cyclohexanol via the ring-opening of cyclohexene oxide, but I am getting a mixture of products and low yield. How can I improve the regioselectivity and yield?
A2: The ring-opening of epoxides is a powerful method for the stereospecific synthesis of trans-1,2-disubstituted cyclohexanes. The regioselectivity of this reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/nucleophilic conditions.[7][8]
Basic or Nucleophilic Conditions (SN2-like): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[7] This provides a reliable way to control regioselectivity.
Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[7][8] Lewis acids can also be used to catalyze the ring-opening.[9][10][11]
Troubleshooting and Optimization:
Condition
Mechanism
Site of Nucleophilic Attack
Expected Product
Potential Issues
Recommendations
Basic/Nucleophilic
SN2
Less substituted carbon
trans-diol or amino alcohol
Slow reaction rate, low yield with weak nucleophiles.
Use a strong, non-bulky nucleophile. Consider aprotic solvents.
Acidic
SN1-like
More substituted carbon
Mixture of regioisomers if substitution at both carbons is similar.
Detailed Protocol for Base-Catalyzed Ring Opening of Cyclohexene Oxide with an Amine:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene oxide in a suitable solvent such as ethanol or isopropanol.
Add the amine nucleophile in a 1:1 to 1.2:1 molar ratio relative to the cyclohexene oxide.
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the resulting trans-2-aminocyclohexanol by column chromatography or recrystallization.
Q3: I am trying to synthesize a specific diastereomer of a 2-substituted cyclohexanol by reducing the corresponding cyclohexanone, but I am getting a mixture of diastereomers. How can I control the stereoselectivity of this reduction?
A3: The stereochemical outcome of the reduction of a 2-substituted cyclohexanone is governed by the facial selectivity of the hydride attack on the carbonyl group. The two primary modes of attack are axial and equatorial, leading to the formation of equatorial and axial alcohols, respectively. The preferred direction of attack is influenced by steric and electronic factors.
Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents can approach from the more sterically demanding axial face to yield the more thermodynamically stable equatorial alcohol.
Torsional Strain (Felkin-Anh Model): The transition state that minimizes torsional strain is generally favored. This often means the nucleophile will attack from the side opposite the largest group on the adjacent carbon.
Electronic Effects: Electron-withdrawing groups at the 2-position can influence the electronics of the carbonyl group and affect the trajectory of the nucleophile.
Guide to Selecting a Reducing Agent for Stereocontrol:
The Transition State Theory Explanation of Stereoselectivity of the Reduction of Substituted Cyclohexanone. ResearchGate. (2021). [Link]
E2 Mechanism for Dehydration of Cyclohexanol? Reddit. (2017). [Link]
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. (2021). [Link]
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. MDPI. (2024). [Link]
9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. (2020). [Link]
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed. (2024). [Link]
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. (n.d.). [Link]
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. (n.d.). [Link]
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. (n.d.). [Link]
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry. (n.d.). [Link]
Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry. (n.d.). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Aminomethyl Cyclohexanols
Executive Summary
Aminomethyl cyclohexanols (e.g., 2-(aminomethyl)cyclohexanol) represent a critical structural motif in medicinal chemistry, serving as precursors for analgesics (e.g., Tramadol analogs) and various GPCR ligands. Their analysis requires precise differentiation between stereoisomers (cis vs. trans) and positional isomers. This guide compares the two dominant analytical approaches: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-MS/MS) .
While EI provides structural "fingerprinting" dominated by
-cleavage, ESI-MS/MS offers superior sensitivity for biological matrices and distinct stereochemical discrimination capabilities based on proton affinity and intramolecular hydrogen bonding.
Mechanistic Foundations
The fragmentation of aminomethyl cyclohexanols is governed by the competition between the amine and hydroxyl groups for charge localization.
The Dominant Force: Nitrogen-Directed
-Cleavage
In both EI and ESI, the nitrogen atom's lone pair is the primary driver of fragmentation.
Mechanism: The radical cation (EI) or protonated molecule (ESI) stabilizes the positive charge on the nitrogen.
Result: Cleavage of the
bond adjacent to the nitrogen (the -bond).[1] For a primary aminomethyl group (), this almost invariably yields a base peak at 30 () in EI.
The Secondary Force: Dehydration (Water Loss)
The hydroxyl group facilitates the elimination of water (
).
Stereochemical Dependence: This pathway is highly sensitive to the relative orientation of the hydroxyl group and adjacent hydrogens.
Mechanism: In cyclohexanols, 1,3-diaxial elimination or 1,2-trans-diaxial elimination mechanisms prevail.
Comparative Analysis: EI vs. ESI
This section contrasts the performance of "Hard" vs. "Soft" ionization techniques for this specific chemical class.
Technique A: Electron Ionization (EI) - The Structural Fingerprint
Principle: 70 eV electron impact creates high-energy radical cations (
).
Key Performance Indicator: High reproducibility; library searchable (NIST/Wiley).
Fragmentation Pattern:
Molecular Ion (
): typically weak or absent due to rapid fragmentation.[2]
Base Peak:
30 ().
Diagnostic Ions:
111 (), 98 (Loss of / Ring cleavage).
Technique B: Electrospray Ionization (ESI-MS/MS) - The Stereochemical Probe
Objective: Distinguish cis vs. trans isomers using Energy-Resolved Mass Spectrometry (ER-MS).
Infusion: Direct infusion of 10 µM sample in 50:50 MeOH:H2O (+0.1% Formic Acid) at 5 µL/min.
Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.
Isolation: Select precursor
(e.g., 130).
Ramping: Ramp Collision Energy (CE) from 0 to 40 eV in 2 eV steps.
Plotting: Plot "Survival Yield" of the precursor ion vs. CE.
Result: The isomer with the intramolecular H-bond (typically cis) will show a "right-shifted" breakdown curve (higher stability).
Data Presentation
Table 1: Diagnostic Ions for 2-(Aminomethyl)cyclohexanol (MW 129)
Feature
EI-MS (70 eV)
ESI-MS/MS (CID)
Parent Ion
129 (), < 5% abundance
130 (), 100% (Pre-CID)
Base Peak
30 ()
Variable (depends on CE)
Loss of Water
111 (Moderate)
112 ()
Loss of Ammonia
Rare (Radical driven)
113 ()
Stereo-Sensitivity
Low (Thermal isomerization in injector)
High (Kinetic stability of H-bond)
Visualization of Fragmentation Pathways[4][5]
Diagram 1: Electron Ionization (EI) Pathway
This diagram illustrates the radical-driven
-cleavage that generates the characteristic 30 fragment.
Figure 1: EI fragmentation is dominated by the formation of the resonance-stabilized iminium ion (
30).
Diagram 2: ESI Stereochemical Differentiation
This diagram shows how the cis isomer is stabilized by hydrogen bonding, affecting the fragmentation threshold.
Figure 2: The "Survival Yield" method uses the stability of the intramolecular H-bond in the cis-isomer to distinguish it from the trans-isomer.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for
-cleavage mechanisms).
Vessecchi, R., et al. (2011). "Distinction of cis/trans-aminocyclohexanols by energy-resolved mass spectrometry." Rapid Communications in Mass Spectrometry.
NIST Mass Spectrometry Data Center. "2-Aminomethylcyclohexanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Structural Impact of Methylation: A Comparative Guide to Amino Alcohol Catalysts
Topic: Comparative Guide: Catalytic Efficiency of 2-Methyl vs. Non-Methylated Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Catalytic Efficiency of 2-Methyl vs. Non-Methylated Amino Alcohols
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of catalytic systems—whether for asymmetric pharmaceutical synthesis or industrial gas treating—the steric environment of the ligand backbone is a decisive factor. This guide objectively compares non-methylated amino alcohols (e.g., 2-aminoethanol, phenylglycinol) against their 2-methyl substituted counterparts (e.g., 2-amino-2-methyl-1-propanol, ephedrine derivatives).
Key Finding: The introduction of a methyl group at the
-carbon (relative to the amine) or the -carbon (relative to the alcohol) typically induces the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This structural modification restricts conformational freedom, pre-organizing the catalyst into a reactive geometry that enhances enantioselectivity in drug synthesis and alters reaction pathways in CO2 capture to favor energy-efficient regeneration.
Theoretical Framework: The Gem-Dimethyl Effect
To understand the performance divergence, one must look beyond electronic effects to the entropic contribution of the methyl group.
Non-Methylated Ligands: Possess high conformational flexibility (
is large). The catalyst must pay a high entropic penalty to fold into the active transition state.
2-Methyl/Gem-Dimethyl Ligands: The steric bulk of the methyl groups restricts bond rotation. The ground state conformation more closely resembles the transition state (
is minimized), leading to rate acceleration and tighter stereocontrol.
Visualization: Conformational Constraint
The following diagram illustrates how methylation locks the ligand geometry, facilitating metal coordination.
Caption: The Thorpe-Ingold effect reduces the entropy cost of ring closure/metal binding, favoring the rigid transition state required for high stereoselectivity.
Case Study A: Asymmetric Alkylation (Pharma Application)
Reaction: Enantioselective addition of Diethylzinc (
Ligand A (Non-methylated backbone): N-Alkylated Phenylglycinol.
Ligand B (Methylated backbone): N-Alkylated Norephedrine/Ephedrine (contains backbone methyl).
Mechanistic Insight
In zinc-mediated alkylation, the amino alcohol forms a dimeric complex with zinc. The "2-methyl" group in ephedrine derivatives creates a chiral pocket that forces the aldehyde to approach from a specific face (Re vs. Si). Lacking this methyl group, phenylglycinol derivatives often show lower enantiomeric excess (ee%) because the chelate ring is too flexible, allowing "leakage" of the unfavored transition state.
Performance Data
Data synthesized from comparative literature benchmarks (e.g., Noyori, Soai).
Feature
Non-Methylated (Phenylglycinol deriv.)
2-Methylated (Ephedrine deriv.)
Impact of Methylation
Catalyst Loading
2–5 mol%
1–3 mol%
Higher Activity (Pre-organization)
Yield (24h)
85%
>95%
Rate Acceleration
Enantioselectivity (ee)
70–85%
90–99%
Superior Stereocontrol
Temp Sensitivity
High (Selectivity drops at RT)
Low (Stable at RT)
Robustness
Case Study B: CO2 Capture (Industrial Application)
). Breaking this bond during regeneration requires high energy (steam).
AMP: The gem-dimethyl group at the
-carbon sterically hinders carbamate formation. The carbamate is unstable and hydrolyzes rapidly to bicarbonate ().[6] This pathway doubles the CO2 absorption capacity (1.0 mol CO2/mol amine vs 0.5 for MEA) and significantly lowers regeneration energy.
Visualization: Reaction Pathway Divergence
Caption: Steric hindrance in 2-methyl amino alcohols (AMP) shifts the pathway toward bicarbonate, enabling easier solvent regeneration.
Experimental Protocols
Protocol A: Enantioselective Addition of Diethylzinc
Validation of stereocontrol in methylated ligands.
Catalyst Preparation:
In a flame-dried Schlenk flask under Argon, dissolve (1R, 2S)-(-)-N-methylephedrine (2-methyl ligand, 0.05 mmol) in dry Toluene (2 mL).
Control: Run parallel setup with (S)-N-methylphenylglycinol (non-methylated).
Zinc Activation:
Add
(1.0 M in hexanes, 2.2 mmol) dropwise at 0°C.
Stir for 20 mins. The evolution of ethane gas indicates the formation of the Zinc-Alkoxide complex.
Substrate Addition:
Add Benzaldehyde (2.0 mmol) slowly.
Allow to warm to Room Temperature (25°C). Note: Methylated ligands allow RT operation; non-methylated often require -20°C to maintain ee.
Success Metric: Methylated ligand should yield >90% ee; Non-methylated typically <80% ee under these conditions.
Protocol B: CO2 Absorption Capacity (Vapor-Liquid Equilibrium)
Validation of capacity enhancement in AMP.
Setup: Use a stirred cell reactor equipped with a gas burette and heating jacket.
Solvent Prep: Prepare 30 wt% aqueous solutions of MEA and AMP .
Absorption Run:
Introduce pure
at 40°C constant pressure (101.3 kPa).
Record gas uptake vs. time until equilibrium.
Titration (Validation):
Take liquid samples. Precipitate carbonate with
.
Titrate with 1N HCl to determine loading (
).
Target: AMP should approach
; MEA saturates at .
References
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with diphenylzinc. Journal of the American Chemical Society, 108(22), 7117-7119. Link
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][7][8][9][10] Chemical Reviews, 92(5), 833-856. Link
Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases.[4] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. Link
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link
Chakravarty, P., et al. (2013). Comparison of CO2 capture performance of aqueous MEA and AMP solutions. Energy Procedia, 37, 163-170. Link
A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Benchmarking 2-(aminomethyl)-2-methylcyclohexan-1-ol against trans-1,2-DACH
In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. For researchers and professionals in drug development, identifying th...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. For researchers and professionals in drug development, identifying the optimal ligand is paramount for creating enantiomerically pure molecules efficiently. This guide provides a detailed, objective comparison between two distinct classes of chiral ligands: the N,O-bidentate amino alcohol, 2-(aminomethyl)-2-methylcyclohexan-1-ol , and the well-established C₂-symmetric N,N-bidentate diamine, trans-1,2-diaminocyclohexane (trans-1,2-DACH) .
This analysis is centered on their application in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, a benchmark transformation for evaluating catalyst performance.[1][2] Through a review of established methodologies, supporting experimental data, and mechanistic considerations, this guide aims to equip scientists with the insights needed to make informed decisions in ligand selection for their catalytic systems.
Introduction to the Ligands: Structural and Functional Diversity
The efficacy of a chiral ligand stems from its ability to create a well-defined, asymmetric environment around a metal center. The two ligands under consideration achieve this through different coordination modes and structural features.
trans-1,2-Diaminocyclohexane (DACH) is a cornerstone of asymmetric catalysis, celebrated for its rigid C₂-symmetric scaffold.[3] This symmetry simplifies the analysis of transition states and often leads to high levels of enantioselectivity. Its derivatives, particularly N-sulfonylated versions like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have been famously employed in Noyori-type transfer hydrogenation catalysts.[4] The two nitrogen atoms provide a robust N,N-bidentate coordination to metals like Ruthenium.
2-(aminomethyl)-2-methylcyclohexan-1-ol belongs to the versatile class of β-amino alcohols.[5] These ligands are prized for their modularity and are often derived from the chiral pool.[6] They coordinate to a metal center via one nitrogen and one oxygen atom (N,O-bidentate), creating a five-membered chelate ring.[7] The presence of both a Lewis basic amine and a potentially protic hydroxyl group allows for bifunctional catalysis, where the ligand can participate directly in the reaction mechanism beyond simply inducing chirality.[7]
Performance Benchmark: Asymmetric Transfer Hydrogenation (ATH) of Ketones
The ATH of prochiral ketones to chiral secondary alcohols is a fundamental and industrially relevant transformation.[2] It serves as an excellent platform for comparing these two ligands. The reaction typically employs a Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, the chiral ligand, and a hydrogen source like isopropanol or a formic acid/triethylamine mixture.[4]
Comparative Performance Data (Model Reaction: Acetophenone Reduction)
Enantioselectivity: Catalysts derived from trans-DACH, particularly N-tosylated variants, are renowned for delivering exceptional enantioselectivity across a broad range of ketone substrates.[12][13] The rigid C₂-symmetry of the ligand creates a highly organized and predictable chiral pocket, minimizing the formation of the undesired enantiomer.
Activity: Both ligand types generate highly active catalysts. Amino alcohol-based systems are known for their rapid reaction rates.[7] However, the Noyori-type catalysts derived from DACH are famously efficient, often functioning effectively at very low catalyst loadings (S/C ratios > 1000).[13]
Versatility: trans-DACH has been successfully applied in an astonishingly wide array of asymmetric transformations beyond hydrogenation, including epoxidations, cycloadditions, and Michael additions.[3][14][15] Chiral amino alcohols are also versatile, particularly in additions of organozinc reagents to aldehydes and the reduction of imines.[1][5]
Mechanistic Considerations and Experimental Design
The differences in performance can be traced back to the mechanism of hydrogen transfer. In the widely accepted Noyori-Ikariya mechanism for ATH, the catalyst operates via a concerted, six-membered transition state.[4][16][17]
The Role of the Ligand in the Catalytic Cycle
The ligand's primary role is to control the facial selectivity of hydride delivery from the ruthenium-hydride species to the coordinated ketone.
With TsDACH-Ru catalysts, the stereochemistry is dictated by steric interactions between the ketone's substituents and the phenyl groups of the DACH derivative, as well as crucial CH-π interactions with the arene ligand.[16][17] The N-H proton on the sulfonamide arm plays a key role in the outer-sphere hydrogen transfer mechanism.
With amino alcohol-Ru catalysts, a similar metal-ligand bifunctional mechanism is proposed. The N-H group of the amine and the Ru-H hydride are transferred to the ketone. The hydroxyl group of the amino alcohol ligand can influence the catalyst's electronic properties and stability. It has been suggested that a primary or secondary amine functionality is essential for high yields and enantioselectivity.[7]
Caption: Generalized catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocols
Trustworthy and reproducible results are the bedrock of scientific progress. Below are detailed, self-validating protocols for the in situ preparation of the catalyst and the subsequent benchmark hydrogenation.
Protocol 1: In situ Catalyst Preparation
This procedure describes the formation of the active catalyst immediately prior to the hydrogenation reaction.
Workflow Diagram
Caption: Workflow for in situ catalyst preparation.
Step-by-Step Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (e.g., (1R,2R)-TsDACH or the chiral amino alcohol) (0.011 mmol, 1.1 mol eq. to Ru).
Add 5 mL of degassed isopropanol via syringe.
Stir the resulting mixture at 80 °C for 30-60 minutes. The solution should become clear and colored (typically orange or red).
Cool the solution to room temperature or the desired reaction temperature. This solution contains the active catalyst precursor.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
To the freshly prepared catalyst solution from Protocol 1, add acetophenone (1.0 mmol, 100 mol eq.).
Add a solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mmol, 10 mol eq.) to initiate the reaction.
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
Upon completion, quench the reaction by adding a small amount of water or dilute HCl.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC analysis.
Conclusion and Recommendations
Both 2-(aminomethyl)-2-methylcyclohexan-1-ol and trans-1,2-DACH are highly effective classes of ligands for asymmetric catalysis, yet they offer distinct advantages tailored to specific research needs.
trans-1,2-DACH and its derivatives are the gold standard for achieving the highest levels of enantioselectivity and broad substrate scope , particularly in Ru-catalyzed hydrogenations. Its rigid, C₂-symmetric nature provides a highly predictable and effective chiral environment. It is the ligand of choice when maximizing ee is the primary objective.
2-(aminomethyl)-2-methylcyclohexan-1-ol and related amino alcohols represent a highly versatile and cost-effective alternative . They are particularly valuable in reactions where bifunctional catalysis may offer an advantage, such as in organozinc additions or certain hydrogenation reactions. Their modular synthesis from the chiral pool allows for fine-tuning of steric and electronic properties.
For drug development professionals, a screening approach is often most effective. For a new ketone substrate, a catalyst derived from a DACH derivative like TsDACH would be a primary candidate due to its proven track record of high enantioselectivity.[12] Concurrently, screening a small library of structurally diverse amino alcohol ligands could rapidly identify a highly active and selective catalyst that may be more cost-effective for large-scale synthesis. The choice ultimately depends on the specific priorities of the project: achieving ultimate enantioselectivity, maximizing turnover number, or optimizing process economics.
References
Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. Molecules. [URL: https://www.mdpi.com/1420-3049/21/10/1359]
A study aimed at the synthesis and structure optimization of new, efficient, optically active β-amino alcohol ligands. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00831j]
This review highlights the use of DACH as a versatile ligand in catalytic asymmetric transformations. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02081c]
Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/news/chiral-amino-alcohols-for-the-synthesis-of-various-metal-complexes-453.html]
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00201]
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222378/]
trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy01358k]
Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17228639/]
Noyori Hydrogenation Video Explanation. YouTube. [URL: https://www.youtube.
Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry. [URL: https://www.scispace.com/paper/van-leeuwen-pols-kamer-spek-1999-amino-alcohol-coordination-in-ruthenium-ii-catalysed-asymmetric-transfer-hydrogenation-of-ketones-10.1002/(sici)1099-0682(199912)1999:12-2335::aid-ejic2335-3.0.co;2-p]
1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ResearchGate. [URL: https://www.researchgate.net/publication/377196695_12-trans-Diaminocyclohexane_DACH_in_Asymmetric_Catalysis_Nearing_Fifty_Years_of_Faithful_Service_and_Counting]
Synthesis of (1R,2R)-(-)-1,2-cyclohexanediamine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1r-2r-1-2-cyclohexanediamine-1r-2r-1-2-cyclooctanediol]
Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Amino-alcohol-effects-on-the-ruthenium(II)-catalysed-Ros-Alonso/2d69e4f51e06497f1f9708218151740941323f4f]
(R,R)-TsDACH RuCl (p-cymene) Catalyst Information. Johnson Matthey. [URL: https://matthey.
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222849/]
Discovery and synthesis of chiral amino alcohols. BenchChem. [URL: https://www.benchchem.com/pdf/discovery-and-synthesis-of-chiral-amino-alcohols.pdf]
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3579308/]
A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis. BenchChem. [URL: https://www.benchchem.com/pdf/a-comparative-guide-to-amino-alcohol-ligands-in-asymmetric-catalysis-spotlight-on-2-amino-2-methyl-1-propanol.pdf]
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. ResearchGate. [URL: https://www.researchgate.
New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones. Chemistry Central Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3519672/]
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941780/]
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. ResearchGate. [URL: https://www.researchgate.net/publication/356391456_Chiral_Aminoalcohols_and_Squaric_Acid_Amides_as_Ligands_for_Asymmetric_Borane_Reduction_of_Ketones_Insight_to_In_Situ_Formed_Catalytic_System_by_DOSY_and_Multinuclear_NMR_Experiments]
Benchmarking 1-Aminoethanol-Based Ligands in Asymmetric Catalysis. BenchChem. [URL: https://www.benchchem.
trans-1,2-Diaminocyclohexane General Information. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trans-1,2-Diaminocyclohexane]
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. ARKIVOC. [URL: https://rua.ua.es/dspace/bitstream/10045/45905/1/2014_Naimi-Jamal_etal_Arkivoc.pdf]
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [URL: https://www.webofproceedings.org/proceedings_series/ESSP/ETTC%202021/ETTC_101.pdf]
1,2-Diaminocyclohexane General Information. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Diaminocyclohexane]
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.. [URL: https://www.kanto.co.jp/english/siyaku/pdf/sp_023.pdf]
2-(Aminomethyl)cyclohexan-1-ol General Information. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminomethyl_cyclohexan-1-ol]
2-Amino-1-methylcyclohexan-1-ol General Information. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-1-methylcyclohexan-1-ol]
Synthesis of 2-methylcyclohexanol from cyclohexene. Quora. [URL: https://www.quora.
Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [URL: https://www.researchgate.net/publication/260460361_Synthetic_Approaches_to_R-Cyclohex-2-Enol]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enantiomeric Excess Determination of 2,2-Disubstituted Amino Alcohols
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Challenge
2,2-disubstituted amino alcohols (e.g., derivatives of
-disubstituted amino acids) represent a privileged structural motif in medicinal chemistry, often serving as precursors to quaternary ammonium pharmacophores. However, determining their enantiomeric excess (ee) presents a distinct analytical challenge compared to simple secondary alcohols or amines.
The Core Challenge:
Steric Hindrance: The quaternary stereocenter creates significant steric bulk, retarding the kinetics of derivatization reactions required for indirect methods (e.g., Mosher's ester formation).
Lack of
-Protons: In 2,2-disubstituted substrates (e.g., ), the chiral center carries no hydrogen atom. Standard NMR determination methods relying on the chemical shift anisotropy of the methine proton (-H) are impossible.
Basicity & Polarity: The free amine functionality can cause severe peak tailing in HPLC/GC if not adequately masked or buffered.
This guide objectively compares the three primary methodologies—Chiral HPLC ,
NMR (Mosher Analysis) , and Chiral GC —providing optimized protocols for this difficult substrate class.
Comparative Analysis of Methods
Method 1: Chiral HPLC (The Gold Standard)
Direct analysis via High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is the most robust method for this class. It avoids the kinetic resolution risks associated with derivatization.[1]
Best For: Final pharmaceutical purity assessment, non-volatile substrates, and compounds with UV chromophores.
Critical Success Factor: Selection of Polysaccharide-based columns (Amylose/Cellulose) which accommodate bulky quaternary centers better than Pirkle-type phases.
Method 2:
NMR with Chiral Derivatizing Agents (CDAs)
When HPLC separation is elusive, NMR analysis of diastereomeric amides/esters is the alternative. Because the chiral center lacks a proton,
NMR using -methoxy--(trifluoromethyl)phenylacetic acid (MTPA/Mosher's acid) is superior to NMR.
Best For: Rapid initial screening, compounds lacking UV chromophores, and absolute configuration assignment.
Critical Success Factor: Using the Acid Chloride (MTPA-Cl) method with DMAP to overcome steric hindrance, rather than standard carbodiimide (DCC/EDC) coupling.
Method 3: Chiral GC
Gas Chromatography is viable only for lower molecular weight, volatile amino alcohols.
Best For: Volatile intermediates, process monitoring of simple building blocks.
-bis-trifluoroacetylation) is almost always required to prevent peak tailing and improve volatility.
Summary Data Table
Feature
Chiral HPLC
NMR (Mosher)
Chiral GC
Accuracy
High ( ee)
Medium ( ee)
High ( ee)
Steric Tolerance
Excellent (Direct analysis)
Low (Requires derivatization)
Medium (Requires derivatization)
Sample Prep
Minimal (Dissolve & Shoot)
High (Synthesis + Workup)
High (Derivatization)
Throughput
15-30 min/sample
1-2 hours/sample
20-40 min/sample
Cost per Run
Low (Solvent only)
High (Deuterated solv. + Reagent)
Low (Gas only)
Primary Risk
Peak overlap (Method dev. time)
Kinetic Resolution (Incomplete rxn)
Thermal decomposition
Decision Logic & Workflows
The following decision tree illustrates the logical selection process for the optimal analytical method based on substrate properties.
Figure 1: Decision matrix for selecting the appropriate ee determination method.
Detailed Experimental Protocols
Protocol A: Chiral HPLC Method Development
Objective: Direct separation of enantiomers without derivatization.
Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). These "coated" or "immobilized" polysaccharide phases offer the widest selectivity for hindered amines.
Mobile Phase Preparation:
Base Solvent: Hexane/Ethanol (90:10). Avoid Isopropanol initially as Ethanol often provides better selectivity for hindered centers.
Additive (Crucial): Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. This masks residual silanol activity on the column, preventing the amine from tailing.
Screening:
Flow rate: 1.0 mL/min.
Temp:
.
Detection: UV (210 nm, 254 nm).
Optimization: If resolution (
) < 1.5, switch to Normal Phase (Hexane/IPA) or Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) if using immobilized columns (IA/IB/IC).
Protocol B:
NMR Mosher Analysis (Modified for Hindered Substrates)
Objective: Derivatization of the sterically hindered amine/alcohol for NMR analysis. Note: Amidation of the amine is usually faster and more stable than esterification of the tertiary/hindered alcohol.
4-Dimethylaminopyridine (DMAP) - Essential catalyst for hindered substrates.
Step-by-Step Workflow:
Setup: In two separate 4 mL vials, place 10 mg of the amino alcohol substrate.
Reaction:
Add 0.5 mL dry Pyridine to each.
Add 10 mg DMAP (approx 1 equiv) to accelerate the reaction at the hindered center.
To Vial A, add 25
L (R)-MTPA-Cl .
To Vial B, add 25
L (S)-MTPA-Cl .
Modification: Heat at
for 12 hours. (Standard room temp protocols often fail for 2,2-disubstituted substrates due to steric bulk).
Quench: Add 50
L diamine (e.g., 3-dimethylamino-1-propylamine) to scavenge excess acid chloride. Stir 5 min.
Workup: Dilute with EtOAC, wash with 1M HCl (to remove pyridine/DMAP/diamine), then Sat.
, then Brine. Dry over .
Analysis: Dissolve in
. Acquire NMR (typically -68 to -72 ppm).
Calculation:
Integrate the
signals. If the reaction went to completion (check via TLC/LCMS to ensure no kinetic resolution), the ratio of the diastereomeric peaks in the racemic spike represents the separation capability.
For the unknown sample, the ee is calculated based on the integration of the major vs. minor diastereomer peaks.
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458. Link
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5] Chemical Reviews, 104(1), 17-118. Link
Phenomenex. (2024). Chiral HPLC Method Development Guide. Phenomenex Technical Resources. Link
Sigma-Aldrich. (2024). Basics of Chiral HPLC and Column Selection. MilliporeSigma Technical Library. Link
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
This guide outlines the operational safety and disposal protocols for 2-(Aminomethyl)-2-methylcyclohexan-1-ol (CAS: 60659-10-1). It is designed for researchers requiring immediate, actionable logistics for laboratory was...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 2-(Aminomethyl)-2-methylcyclohexan-1-ol (CAS: 60659-10-1). It is designed for researchers requiring immediate, actionable logistics for laboratory waste management.
Part 1: Chemical Profile & Hazard Assessment
Effective disposal requires understanding the chemical's reactivity. This compound is a bifunctional amino-alcohol , containing both a primary amine and a tertiary alcohol on a cyclohexane ring.
The Causality of Hazard:
Corrosivity (Category 1B): The primary amine group (
) is a strong proton acceptor (base). Upon contact with biological tissue, it rapidly saponifies lipids and denatures proteins, causing immediate, irreversible damage (chemical burns).
Reactivity: As an organic base, it reacts exothermically with acids. It is also incompatible with strong oxidizers (e.g., permanganates, peroxides) due to the susceptibility of the amine and alcohol groups to oxidation, which can lead to fire or explosion.
Key Physical Properties for Disposal
Property
Value/Description
Operational Implication
Physical State
Liquid (Viscous)
Requires leak-proof secondary containment.
pH (Aqueous)
> 12.0 (Estimated)
DO NOT mix with acidic waste streams.
Flash Point
> 60°C (Combustible)
Classify as "Combustible Liquid" for transport.
| Water Solubility | Moderate to High | Potential aquatic toxin; do not pour down drains. |
Part 2: Waste Stream Segregation Logic
Proper segregation is the single most critical step in preventing laboratory accidents. You must isolate this chemical from incompatible streams to prevent heat generation or toxic gas release.
The Segregation Workflow
The following decision tree illustrates the logic for categorizing this specific waste.
Figure 1: Logic flow for assigning the correct waste stream. The primary goal is to avoid accidental acidification.
Part 3: Step-by-Step Disposal Protocol
Prerequisites:
PPE: Nitrile gloves (double-gloved recommended), safety goggles (or face shield), and lab coat.
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential amine corrosion.
Step 1: Container Preparation
Select a clean waste container compatible with organic bases .
Ensure the container is free of acid residues . Even trace amounts of strong acids (HCl, H₂SO₄) can cause a violent reaction with the amine group.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "2-(Aminomethyl)-2-methylcyclohexan-1-ol" (Do not use abbreviations).
Work inside a chemical fume hood to capture volatile amine vapors.
Use a funnel to prevent spills on the container threads.
Solvent Rinsing: If the chemical is in a synthesis flask, rinse the flask with a compatible non-halogenated solvent (e.g., Ethanol or Isopropanol).
Add the rinseate to the same waste container.
Note: Ethanol is compatible and reduces the viscosity, making the waste easier to handle.
Step 3: Storage Prior to Pickup
Cap the container tightly.[3][4] Do not leave the funnel in the bottle.
Store in a Secondary Containment Tray designated for Bases.
Segregation: Physically separate this container from Acid waste streams by at least 1 meter or use a cabinet divider.
Part 4: Spill Management (Emergency Response)
In the event of a spill, speed and containment are vital to prevent respiratory distress from amine vapors and damage to infrastructure.
Spill Response Workflow
Figure 2: Operational sequence for managing laboratory spills of amino-alcohols.
Detailed Spill Protocol:
Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area. The amine vapors can cause respiratory irritation (STOT SE 3).[5]
Containment: Use inert absorbents like vermiculite, sand, or commercial "Universal" spill pads.
Critical Warning:DO NOT use paper towels or sawdust initially. The heat of reaction (if the surface is acidic) or oxidation could ignite combustible cellulose materials.
Neutralization (Optional for Experts): You may treat the spill residue with a dilute, weak acid (e.g., Citric Acid powder) to neutralize the base only if you are trained to manage the heat evolution. Otherwise, simply absorb.
Disposal of Debris: Collect all saturated absorbent material into a heavy-duty plastic bag or a wide-mouth HDPE jar. Label as "Hazardous Waste: Corrosive Solid Debris."
References
PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]